Product packaging for Isononyl nonyl phthalate(Cat. No.:CAS No. 98088-97-2)

Isononyl nonyl phthalate

Cat. No.: B14339573
CAS No.: 98088-97-2
M. Wt: 418.6 g/mol
InChI Key: FPSWXWPCCZQQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isononyl nonyl phthalate is a high-molecular-weight phthalate ester primarily utilized as a plasticizer in polymer and materials science research. It functions as a molecular lubricant by integrating between polymer chains, specifically in polyvinyl chloride (PVC), to increase flexibility, workability, and durability . This compound is valued for its low volatility and good resistance to cold, making it suitable for investigating flexible applications such as roofing membranes, wire and cable insulation, and synthetic coatings . In toxicological and environmental health studies, this compound is a subject of interest as a representative high-molecular-weight phthalate. Research indicates that phthalates can act as endocrine-disrupting chemicals (EDCs), with studies exploring their effects on reproductive systems, lipid metabolism, and the endocannabinoid system in model organisms . The primary route of human exposure to such phthalates is through the ingestion of contaminated foods, and their metabolism involves rapid hydrolysis into monoester metabolites followed by conjugation and excretion . Subacute exposure studies in model organisms show that this class of compounds can alter gut immune responses and impact specialized colonic epithelial cells, such as increasing protein levels of Ki67 and MUC2 . From a chemical handling perspective, this compound is an oily, colorless liquid with low water solubility. It is combustible and may produce irritating vapors at high temperatures. It can react exothermically with strong acids and caustic solutions . This product is intended for laboratory research purposes only. It is NOT APPROVED for diagnostic, therapeutic, or personal use of any kind, nor as an additive in commercial consumer products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H42O4 B14339573 Isononyl nonyl phthalate CAS No. 98088-97-2

Properties

CAS No.

98088-97-2

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

2-O-(7-methyloctyl) 1-O-nonyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C26H42O4/c1-4-5-6-7-8-10-15-20-29-25(27)23-18-13-14-19-24(23)26(28)30-21-16-11-9-12-17-22(2)3/h13-14,18-19,22H,4-12,15-17,20-21H2,1-3H3

InChI Key

FPSWXWPCCZQQSP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C

Origin of Product

United States

Isononyl Nonyl Phthalate Dinp in Environmental Science: an Academic Overview

Contextualization within Phthalate (B1215562) Ester Research

Phthalate esters, or phthalates, represent a class of synthetic chemicals widely employed to enhance the flexibility and workability of plastics. researchgate.net The scientific and regulatory focus on this class of compounds intensified due to concerns surrounding low molecular weight phthalates, most notably Di-(2-ethylhexyl) phthalate (DEHP). tandfonline.comelsevierpure.com Extensive research linked DEHP to endocrine-disrupting activities, prompting regulatory actions and a search for alternatives. tandfonline.comelsevierpure.commdpi.com

This context drove the chemical industry to shift towards higher molecular weight phthalates, such as DINP and Di-isodecyl phthalate (DIDP), which were perceived to have a more favorable toxicological profile. tandfonline.comelsevierpure.comresearchgate.net As a result, DINP became one of the primary replacements for DEHP in many PVC products. ipicyt.edu.mx The fundamental difference in research focus stems from the alkyl chain length; the effects of phthalate esters on key events related to androgen insufficiency appear to be structure-dependent and related to the length and nature of their alkyl chains. canada.cacanada.ca The academic inquiry into DINP, therefore, is rooted in its role as a substitute, examining whether it successfully mitigates the concerns associated with its predecessors or presents a case of "regrettable substitution". mdpi.com

Table 1: General Properties of Diisononyl Phthalate (DINP) This table is interactive. You can sort and filter the data.

Property Value
Chemical Formula C26H42O4
Molar Mass 418.6 g/mol
Appearance Oily colorless liquid
Primary Use Plasticizer for PVC
Flash Point 221 °C (430 °F)
Autoignition Temp. 380 °C (716 °F)

Academic Trajectory of DINP as an Alternative Plasticizer

The academic trajectory of DINP began with its positioning as a safer alternative to DEHP, leading to its widespread commercial use. mdpi.comresearchgate.net Consequently, scientific research initially focused on confirming its lower toxicity potential compared to legacy phthalates. However, as the production and use of DINP increased, its environmental presence became a significant area of study. Research has demonstrated the widespread occurrence of DINP in various environmental compartments, including indoor air and dust, surface water, sediment, and soil. tandfonline.comelsevierpure.comepa.gov Studies often report higher concentrations in indoor environments, a direct consequence of its use in building materials, flooring, and consumer goods. tandfonline.comelsevierpure.comresearchgate.net

The focus of environmental science research then shifted to understanding DINP's fate, transport, and degradation. cdc.gov Due to its chemical properties, such as low water solubility, DINP released into the environment tends to adsorb onto sediment and soil. canada.caepa.gov In aquatic systems, it is primarily found in sediment rather than dissolved in the water column. canada.ca

A significant body of research has investigated the biodegradation of DINP. Studies have shown that DINP is considered readily biodegradable under most aquatic and terrestrial conditions. epa.gov The biodegradation pathway typically involves an initial transformation from the diester form to the monoester, monoisononyl phthalate (MIP), and subsequently to phthalic acid before ultimate degradation. epa.govnih.gov Specific microorganisms have been identified that can efficiently degrade DINP under laboratory conditions. For instance, research on a consortium of saline soil bacteria demonstrated nearly complete degradation under optimized conditions. ipicyt.edu.mxnih.gov

Table 2: Research Findings on DINP Biodegradation This table is interactive. You can sort and filter the data.

Research Focus Organism/Consortium Optimal Conditions Key Finding Half-Life (t1/2)
Degradation Kinetics Consortium of saline soil bacteria pH 7.0, 31°C, 500 mg/L DINP 99% biodegradation in 168 hours. ipicyt.edu.mxnih.gov 12.76 hours
Degradation Pathway Sphingobium chungbukense pH 7.0, 30°C Transformation to monoisononyl phthalate (MIP) and phthalic acid. nih.gov Not specified

More recently, the academic and regulatory trajectory has evolved towards a comprehensive re-evaluation of DINP's own potential health and environmental impacts. mdpi.com Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have conducted detailed risk evaluations under the Toxic Substances Control Act (TSCA). epa.govuseforesight.io These assessments have identified potential risks to workers from certain industrial applications and have examined its potential for developmental and liver toxicity at specific exposure levels. epa.govuseforesight.iouseforesight.io This ongoing scrutiny signifies that the scientific view of DINP has matured from seeing it as a simple replacement to recognizing it as a globally present compound that requires its own thorough and independent risk characterization.

Environmental Occurrence and Distribution of Isononyl Nonyl Phthalate

Detection in Biota and Ecological Matrices

The presence of DINP in various environmental compartments leads to its uptake and accumulation by living organisms.

DINP is detected in various aquatic species, indicating its bioavailability and potential for bioaccumulation in aquatic food webs.

Fish: A study of fish from five river estuaries in Northern Taiwan found that DINP was one of the predominant phthalates, with an average concentration of 42.5 ± 79.3 ng/g dry weight (d.w.). mdpi.comnih.gov Concentrations varied significantly between estuaries, with some locations showing levels as high as 59.9 ± 107 ng/g d.w. mdpi.com The presence of DINP in fish demonstrates its potential to enter the food chain. asianfisheriessociety.org Laboratory studies have shown that exposure to environmentally relevant concentrations of DINP can induce adverse effects in fish like zebrafish. nih.govfrontiersin.org

DINP has been detected in terrestrial organisms, particularly those in direct contact with contaminated soil.

Terrestrial Fauna: Studies have shown that phthalates can enter terrestrial worms. nih.gov While specific concentration data for DINP in terrestrial fauna is limited in the provided search results, the high concentrations found in sludge-amended soils suggest a likely exposure pathway for soil-dwelling organisms like earthworms. nih.govdmu.dk Laboratory experiments have tested for the effects of DINP on earthworms in soil with concentrations up to 10,000 mg/kg dry weight. greenfacts.org

Table 4: Concentration of Di-isononyl Phthalate (B1215562) (DINP) in Biota

OrganismLocationConcentrationNotes
FishNorthern Taiwan EstuariesAvg. 42.5 ± 79.3 ng/g d.w.One of the predominant phthalates detected. mdpi.comnih.gov
Fish (specific estuary)Tamsui River (TM), Taiwan59.9 ± 107 ng/g d.w.Shows significant spatial variation in contamination. mdpi.com

Occurrence in Environmental Food Chains (Non-Human)

Diisononyl phthalate (DINP) has been identified in various non-human food chains, a consequence of its widespread use and subsequent release into the environment. Its lipophilic nature facilitates its accumulation in the fatty tissues of organisms, leading to its transfer and potential biomagnification through different trophic levels.

Once in the aquatic environment, DINP can be absorbed by a variety of organisms. Studies have shown its presence in algae, which form the base of many aquatic food webs. For instance, research on the brown algae Stoechospermum marginatum and Sargassum confusum has indicated the presence of DINP. mdpi.com Due to its hydrophobic properties, DINP tends to adsorb to sediments, which then act as a long-term reservoir, posing a potential threat to aquatic life. asianfisheriessociety.org

The transfer of DINP up the food chain has been observed in various aquatic species. It has been detected in aquatic invertebrates, which serve as a food source for larger organisms. nih.gov Fish are exposed to DINP through the water, their food, and contact with contaminated sediments. nih.gov A study of fish in the estuaries of northern Taiwan frequently detected DINP, with an average concentration of 42.5 ± 79.3 ng/g dry weight. mdpi.com Research on the freshwater fish Oreochromis mossambicus has also been conducted to understand the impacts of DINP exposure. asianfisheriessociety.org

The bioaccumulation of phthalates, including DINP, is a significant concern. Bioaccumulation is the process where the concentration of a chemical in an organism exceeds that in the surrounding environment through all routes of exposure. sfu.ca While some phthalates with shorter carbon chains can be degraded in the environment, higher molecular weight phthalates like DINP have a greater tendency to bioaccumulate. frontiersin.org Bioconcentration factors (BCFs), which measure the accumulation of a chemical from water into an organism, can vary significantly between species. nih.gov

In terrestrial environments, DINP has been detected in soil-dwelling organisms. For example, studies have been conducted on the earthworm Eisenia fetida to assess the effects of DINP. epa.gov The transfer of plastic additives like phthalates to top predators has also been a subject of investigation. Studies on seabirds have explored the presence of phthalates in their preen gland oil as an indicator of plastic ingestion. researchgate.net

The following tables present data on the concentration of Diisononyl Phthalate (DINP) detected in various non-human biological samples from different environmental food chains.

Table 1: Concentration of DINP in Aquatic Organisms

SpeciesTissue/Sample TypeConcentration (ng/g dry weight)Location
Fish (various species)Muscle42.5 ± 79.3Northern Taiwan estuaries
Benthic fishMuscle3.58Northern Taiwan estuaries
Migratory fishMuscle3.58Northern Taiwan estuaries
Pelagic fishMuscleNot specifiedNorthern Taiwan estuaries

Data sourced from a study on endocrine-disrupting chemicals in fish from estuaries in northern Taiwan. mdpi.com

Table 2: Concentration of DINP in Various Estuarine Fish from Northern Taiwan

Estuary LocationMean Concentration ± Standard Deviation (ng/g dry weight)
Tamsui River (TM)59.9 ± 107
Nankan River (NK)53.1 ± 73.4
Laojie River (LJ)35.5 ± 58.2
Fengshan River (FS)12.2 ± 11.1
Touqian River (TQ)9.11 ± 12.1

This table illustrates the significant variation in DINP levels in fish across different estuaries in northern Taiwan. mdpi.com

Environmental Fate and Transformation Mechanisms of Isononyl Nonyl Phthalate

Environmental Transport and Partitioning Behavior

The movement and distribution of Isononyl nonyl phthalate (B1215562) (DINP) in the environment are governed by its tendency to partition between different environmental compartments. canada.ca Due to its properties, it does not remain in a single medium but is distributed across air, water, soil, and sediment. canada.ca

While DINP has a low vapor pressure, volatilization from moist soil and water surfaces is recognized as a potential environmental fate process. nih.gov Once in the atmosphere, DINP is not expected to persist for long periods. epa.gov It undergoes degradation through reactions with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 16 hours. nih.gov This corresponds to an estimated half-life of 0.7 days in the air. greenfacts.orggreenfacts.org Particulate-phase DINP is removed from the atmosphere through wet and dry deposition, leading to its distribution onto soil and into bodies of water. canada.canih.gov

The volatilization half-life of DINP from aquatic environments is estimated to be around 50 days from a model river and 370 days from a model lake. nih.gov However, this process is significantly slowed by its strong adsorption to suspended solids and sediment in the water column. nih.gov When considering adsorption, the estimated volatilization half-life from a model pond can extend to over 1600 years. nih.gov

A primary characteristic of DINP's environmental behavior is its strong sorption to organic matter in soil and sediments. canada.cagreenfacts.org This is due to its high partition coefficients, including a high organic carbon-water (B12546825) partition coefficient (log KOC). canada.caepa.gov Estimated log Koc values for DINP range from 5.49 to 5.52, which indicates that it is expected to have no mobility in soil. nih.gov

Consequently, DINP released to soil is predicted to remain within that compartment and is not expected to leach into groundwater. canada.ca Similarly, when released into water, DINP partitions significantly from the water column to suspended particulates and, ultimately, to bottom sediments, which act as a sink for the compound. canada.caresearchgate.net Studies have shown that concentrations of DINP in sediments can be substantial. nih.gov

Level III fugacity modeling predicts that DINP released into soil will almost entirely remain within that compartment (100%). canada.ca For releases into water, DINP is expected to distribute between the water column and sediment, with a significant fraction adsorbing to suspended solids. canada.ca Releases into the air result in deposition and subsequent distribution primarily into soil and sediments. canada.cacanada.ca The low water solubility and high partitioning potential mean that in aquatic systems, DINP is predominantly found in sediment and the particulate fraction of surface waters rather than dissolved in the water phase. canada.ca

Interactive Table: Physicochemical Properties Influencing DINP Transport

PropertyValueImplication for Environmental Transport
Water Solubility 0.2 mg/L at 20°CLow solubility limits its concentration in the aqueous phase, promoting partitioning to solids. nih.gov
Vapor Pressure 5.4 x 10⁻⁷ mmHgLow volatility, but still allows for slow release into the atmosphere. nih.gov
Log Koc 5.49 - 5.52 (estimated)Strong sorption to organic matter in soil and sediment, leading to low mobility. nih.gov
Henry's Law Constant 1.5 x 10⁻⁶ atm-cu m/mole (estimated)Indicates that volatilization from water can occur but is attenuated by strong sorption. nih.gov

Environmental Persistence and Degradation Kinetics

Isononyl nonyl phthalate is not considered to be persistent in the environment under most conditions, as it is susceptible to both biotic and abiotic degradation processes. canada.caepa.gov However, its degradation rate can vary significantly depending on the environmental medium and conditions. canada.ca

The persistence of DINP, as measured by its half-life, differs across environmental compartments.

Atmosphere: In the atmosphere, DINP is degraded relatively quickly by photolytic processes, with an estimated half-life of approximately 5.36 hours to 16 hours. nih.govepa.gov Another estimate suggests an atmospheric half-life of 0.7 days. greenfacts.orggreenfacts.org

Water: In aerobic aquatic environments, DINP is considered readily biodegradable. epa.gov Studies have reported half-lives in water of 10.3 days. epa.gov Some estimates place the half-life in surface water at 50 days. greenfacts.orggreenfacts.org Biodegradation studies show 57% to 84% removal in 28 days. epa.gov

Soil: The half-life of DINP in soil is estimated to be around 300 days. greenfacts.orggreenfacts.org Biodegradation is a key removal process in aerobic soil environments. epa.gov

Sediment: Sediments represent a compartment where DINP can be more persistent, particularly under anaerobic conditions. greenfacts.orggreenfacts.org The estimated half-life in sediment is 3,000 days. greenfacts.orggreenfacts.org While biodegradation occurs, the rates are significantly slower in low-oxygen environments. canada.caepa.gov

Interactive Table: Estimated Environmental Half-Lives of DINP

Environmental CompartmentEstimated Half-LifePrimary Degradation ProcessReference
Air 0.7 daysPhotolysis (reaction with hydroxyl radicals) greenfacts.orggreenfacts.org
Surface Water 10.3 - 50 daysAerobic Biodegradation epa.govgreenfacts.orggreenfacts.org
Soil 300 daysAerobic Biodegradation greenfacts.orggreenfacts.org
Sediment 3,000 daysAnaerobic Biodegradation (slow) greenfacts.orggreenfacts.org

While DINP is readily biodegradable in many aerobic environments, its strong sorption to sediment and soil, combined with very slow degradation rates under anaerobic conditions, can lead to its long-term presence in specific environmental sinks. canada.caepa.gov This behavior is sometimes referred to as pseudo-persistence. The compound itself is not inherently persistent, but its environmental fate characteristics cause it to remain in certain compartments for extended periods. epa.gov

Available information suggests that DINP has a very low potential for biodegradation under low-oxygen conditions, which are common in subsurface soils and sediments. canada.caepa.gov Therefore, while DINP released into surface waters or topsoil may degrade relatively quickly, the portion that becomes buried in sediments can persist for much longer, effectively being removed from active biogeochemical cycling for a significant time. epa.gov The degradation of DINP typically begins with hydrolysis of the ester bonds to form the monoester, monoisononyl phthalate (MINP), and then phthalic acid, which are subsequently degraded further. epa.govnih.govrepositorioinstitucional.mx This primary biodegradation is often the rate-limiting step, especially for the highly branched isomers that constitute DINP. epa.gov

Abiotic Transformation Processes

Abiotic degradation of this compound involves non-biological processes, primarily photolysis, chemical hydrolysis, and reactions with environmental radicals. These mechanisms are crucial in determining the fate of DINP in atmospheric and aquatic systems.

Photolysis (Aqueous and Atmospheric)

The photodegradation of DINP differs significantly between aqueous and atmospheric environments. In sunlit surface waters, direct photolysis of phthalate esters is generally not considered a significant degradation pathway. industrialchemicals.gov.au However, DINP does contain chromophores that can absorb light at wavelengths greater than 290 nm, which suggests that direct photolysis in the atmosphere is a relevant degradation process. epa.govnih.gov

Atmospheric phototransformation is considerably more rapid, primarily driven by indirect photolysis through reactions with photochemically generated hydroxyl radicals (•OH). regulations.gov The estimated atmospheric half-life for the vapor-phase reaction of DINP with hydroxyl radicals is approximately 16 hours, assuming an atmospheric concentration of 5 x 10⁵ •OH radicals per cubic centimeter. nih.gov Another estimation suggests a half-life of about 0.416 days (approximately 10 hours). regulations.gov This rapid degradation in the atmosphere indicates that long-range transport of airborne DINP is limited. epa.gov

Chemical Hydrolysis in Environmental Systems

Chemical hydrolysis of DINP is generally a slow process under typical environmental conditions (neutral pH). regulations.gov The process involves a two-step mechanism. The first step is the hydrolysis of one ester linkage to form monoisononyl phthalate (MINP) and an isononyl alcohol molecule. The second step involves the hydrolysis of the remaining ester bond in MINP to yield phthalic acid and a second isononyl alcohol molecule. regulations.govcanada.ca

The rate of hydrolysis is influenced by pH. Under acidic conditions (pH 4-6), the hydrolysis rate of phthalate esters is estimated to be significantly slower than under alkaline conditions (pH 8-10). regulations.gov Estimated half-lives for DINP hydrolysis underscore its persistence against this degradation route, with values of 3.4 years at pH 7 and 125 days at pH 8. nih.gov Another study reported hydrolysis half-lives of 720 days at pH 5 and 1,000 days at pH 8, though the reliability of this particular study has been questioned due to methodological inconsistencies. epa.gov Despite being a slow process, hydrolysis can become a more relevant degradation pathway under specific conditions, such as the caustic environments found in some landfills. epa.gov

Degradation Mediated by Environmental Radicals

The primary mechanism for the degradation of DINP by environmental radicals occurs in the atmosphere through reactions with hydroxyl radicals (•OH). regulations.gov These highly reactive radicals are produced photochemically in the atmosphere and readily attack organic molecules like DINP.

The reaction of vapor-phase DINP with hydroxyl radicals is a significant atmospheric sink for this compound. The rate constant for this reaction has been estimated to be in the range of 2.3 x 10⁻¹¹ to 2.57 x 10⁻¹¹ cm³/molecule-sec. nih.govregulations.gov This rapid reaction leads to the short atmospheric half-life of DINP, preventing its long-range atmospheric transport. epa.gov The degradation products of these radical-initiated reactions can include smaller, more oxidized compounds. While reactions with other atmospheric oxidants like ozone are considered, the reaction with hydroxyl radicals is the dominant atmospheric degradation pathway. regulations.gov

Biotic Transformation Processes (Biodegradation)

Biotic degradation, or biodegradation, is a critical process in the environmental breakdown of this compound, primarily carried out by microorganisms.

Microbial Degradation by Isolated Strains and Consortia

The biodegradation of DINP has been demonstrated by both isolated microbial strains and microbial consortia from various environments. A consortium of saline soil bacteria, including the genera Serratia, Methylobacillus, Achromobacter, Pseudomonas, Stenotrophomonas, Methyloversatilis, Delftia, and Brevundimonas, has shown the capability to degrade DINP. regulations.govrepositorioinstitucional.mx This consortium was able to achieve almost complete (99%) degradation of DINP at a concentration of 500 mg/L within 168 hours under optimal conditions. regulations.govrepositorioinstitucional.mx

Isolated bacterial strains have also been identified as effective DINP degraders. For instance, Sphingobium chungbukense has been reported to degrade DINP. Furthermore, a study has identified three strains of anaerobic bacteria isolated from the mouse colon that can utilize DINP as their sole carbon source, indicating that biodegradation can also occur in anaerobic environments such as the gut. nih.gov

The degradation of DINP by the saline soil bacterial consortium was found to follow first-order kinetics, with a half-life of 12.76 hours at an initial concentration of 500 mg/L. regulations.govrepositorioinstitucional.mx

Bacterial Biodegradation Pathways and Optimization

Research into the bacterial degradation of DINP has elucidated some of the metabolic pathways involved. The primary mechanism appears to be a simultaneous process of de-esterification and β-oxidation. regulations.govrepositorioinstitucional.mx The initial step in the degradation of phthalate esters is typically the hydrolysis of the ester bonds by esterases, leading to the formation of the monoester, monoisononyl phthalate (MINP), and subsequently phthalic acid and isononanol. repositorioinstitucional.mx In the case of the saline soil bacterial consortium, the identified metabolites included monoisononyl phthalate, methyl nonyl phthalate, iso-nonanol, and dimethyl phthalate. regulations.govrepositorioinstitucional.mx The presence of these intermediates suggests that after the initial hydrolysis, the alkyl side chains can undergo β-oxidation. The resulting phthalic acid is then expected to be further metabolized and integrated into central carbon pathways. repositorioinstitucional.mx

The efficiency of DINP biodegradation can be significantly influenced by environmental conditions. Optimization studies have been conducted to identify the ideal parameters for degradation by microbial consortia. For the saline soil bacterial consortium, the optimal conditions for achieving maximum degradation were found to be a pH of 7.0, a temperature of 31°C, and an initial DINP concentration of 500 mg/L. regulations.govrepositorioinstitucional.mx At higher concentrations (e.g., 750 mg/L), an inhibitory effect on biodegradation was observed. repositorioinstitucional.mx These findings are crucial for developing effective bioremediation strategies for DINP-contaminated environments.

Data Tables

Table 1: Abiotic Transformation of this compound

ProcessEnvironmental CompartmentKey MechanismRate/Half-lifeReference(s)
Photolysis AtmosphereReaction with hydroxyl radicalsHalf-life: ~10-16 hours nih.govregulations.gov
WaterDirect photolysisInsignificant industrialchemicals.gov.au
Hydrolysis WaterBase-catalyzed ester hydrolysisHalf-life: 3.4 years (pH 7), 125 days (pH 8) nih.gov
Radical Degradation AtmosphereReaction with hydroxyl radicalsRate constant: 2.3-2.57 x 10⁻¹¹ cm³/molecule-sec nih.govregulations.gov

Table 2: Biotic Transformation of this compound by a Bacterial Consortium

ParameterValueReference(s)
Microbial Source Saline Soil regulations.govrepositorioinstitucional.mx
Bacterial Genera Serratia, Methylobacillus, Achromobacter, Pseudomonas, Stenotrophomonas, Methyloversatilis, Delftia, Brevundimonas regulations.govrepositorioinstitucional.mx
Optimal pH 7.0 regulations.govrepositorioinstitucional.mx
Optimal Temperature 31°C regulations.govrepositorioinstitucional.mx
Optimal Initial DINP Concentration 500 mg/L regulations.govrepositorioinstitucional.mx
Degradation Efficiency 99% in 168 hours regulations.govrepositorioinstitucional.mx
Degradation Half-life 12.76 hours (at 500 mg/L) regulations.govrepositorioinstitucional.mx
Proposed Degradation Pathways De-esterification, β-oxidation regulations.govrepositorioinstitucional.mx
Identified Metabolites Monoisononyl phthalate, Methyl nonyl phthalate, Iso-nonanol, Dimethyl phthalate regulations.govrepositorioinstitucional.mx
Role of Fungi and Algae in Biotransformation

The biodegradation of phthalate esters (PAEs), including this compound (DINP), is not limited to bacteria; fungi and algae also play a significant role in their transformation. jmb.or.krmdpi.com White rot fungi, in particular, have demonstrated the capability to degrade various PAEs. jmb.or.krpublichealthtoxicology.com Species such as Trametes hirsuta, Peniophora lycii, and Crucibulum leave have been shown to completely degrade dibutyl phthalate (DBP) within ten days. publichealthtoxicology.com The effectiveness of these fungi in breaking down phthalates is likely linked to their enzymatic systems. publichealthtoxicology.com For instance, an increase in oxidase activity has been observed in T. hirsuta and P. lycii when grown in the presence of diethyl phthalate (DEP). publichealthtoxicology.com Some fungi, like Fusarium oxysporum, are known to produce cutinases, which are enzymes capable of degrading phthalates. redalyc.org

While specific studies focusing solely on DINP degradation by a wide range of fungi and algae are limited, the existing research on other phthalates provides strong evidence of their potential role. Some algal species have been identified as capable of acting as bioremediators by accumulating or degrading pollutants like PAEs. mdpi.com However, it is also noted that some algae can biosynthesize phthalates, complicating the understanding of their net effect on phthalate concentrations in the environment. mdpi.com The degradation of PAEs by fungi can be influenced by the specific fungal species and the structure of the phthalate. For example, some studies have shown that the degradation rates of certain phthalates by white rot fungi can be quite rapid. jmb.or.kr

Table 1: Fungal Species Involved in Phthalate Biotransformation

Fungal SpeciesPhthalate(s) DegradedKey FindingsReference(s)
Trametes hirsutaDiethyl phthalate (DEP), Dibutyl phthalate (DBP)Showed increased oxidase activity in the presence of DEP and completely degraded DBP in 10 days. publichealthtoxicology.com publichealthtoxicology.com
Peniophora lyciiDiethyl phthalate (DEP), Dibutyl phthalate (DBP)Showed increased oxidase activity in the presence of DEP and completely degraded DBP in 10 days. publichealthtoxicology.com publichealthtoxicology.com
Crucibulum leaveDibutyl phthalate (DBP)Completely degraded DBP within 10 days. publichealthtoxicology.com publichealthtoxicology.com
Fusarium oxysporumDibutyl phthalate (DBP), Di(2-ethylhexyl) phthalate (DEHP)Capable of using phthalates as a sole carbon and energy source. redalyc.org Produces cutinases that can degrade phthalates. redalyc.org redalyc.org
Pleurotus ostreatusDimethyl phthalate (DMP), Diethyl phthalate (DEP), Butyl benzyl (B1604629) phthalate (BBP)Showed high degradation rates for all three phthalates, with BBP being degraded the fastest. jmb.or.kr jmb.or.kr
Metabolic Synergy in Mixed Microbial Cultures

The complete mineralization of phthalates in the environment is often achieved through the metabolic synergy of diverse microbial communities rather than by single organisms. repositorioinstitucional.mxipicyt.edu.mx Mixed microbial consortia can exhibit enhanced degradation capabilities due to complementary metabolic pathways and the ability to tolerate higher concentrations of pollutants. researchgate.netdtic.mil For instance, a synthetic bacterial consortium comprising Glutamicibacter sp. ZJUTW, Cupriavidus sp. LH1, and Gordonia sp. GZ-YC7 demonstrated efficient degradation of a mixture of six priority PAEs. researchgate.netnih.gov In this consortium, different species specialize in degrading short-chain PAEs, long-chain PAEs, and intermediate products like phthalic acid. researchgate.netnih.gov

A consortium of saline soil bacteria (SSB), including genera such as Serratia, Pseudomonas, and Achromobacter, was able to biodegrade 99% of an initial 500 mg/L concentration of DINP within 168 hours. repositorioinstitucional.mxrepositorioinstitucional.mxnih.gov This highlights the effectiveness of combined microbial action. The synergy in these mixed cultures often involves the breakdown of the parent phthalate by one group of microorganisms, followed by the utilization of the resulting metabolites by other members of the community. researchgate.netnih.gov This division of labor prevents the accumulation of potentially inhibitory intermediates and drives the degradation process towards complete mineralization. researchgate.net The enhanced adaptability and symbiotic relationships within these consortia make them robust candidates for bioremediation of phthalate-contaminated environments. iwaponline.com

Table 2: Examples of Mixed Microbial Consortia for Phthalate Degradation

Consortium CompositionTarget Phthalate(s)Degradation EfficiencyKey Synergistic RolesReference(s)
Glutamicibacter sp. ZJUTW, Cupriavidus sp. LH1, Gordonia sp. GZ-YC7Mixed priority PAEs (DMP, DEP, DBP, BBP, DEHP, DOP)Complete degradation of short-chain PAEs in 48h; 100% DEHP and 62.5% DOP in 72h. researchgate.netnih.govGlutamicibacter degrades short-chain PAEs, Gordonia degrades long-chain PAEs, and Cupriavidus degrades intermediate products. researchgate.netnih.gov researchgate.netnih.gov
Saline Soil Bacterial (SSB) Consortium (Serratia sp., Methylobacillus sp., Achromobacter sp., etc.)Diisononyl phthalate (DINP)99% degradation of 500 mg/L DINP in 168 hours. repositorioinstitucional.mxrepositorioinstitucional.mxnih.govThe diverse genera likely contribute to different steps of the degradation pathway, from initial hydrolysis to the breakdown of intermediates. repositorioinstitucional.mxipicyt.edu.mx repositorioinstitucional.mxipicyt.edu.mxrepositorioinstitucional.mxnih.gov
Rhodococcus, Comamonadaceae, Achromobacter, PseudomonasDi(2-ethylhexyl) phthalate (DEHP)High degradation efficiency in both culture medium and soil. iwaponline.comThe consortium forms a symbiotic system with stronger adaptability than pure strains. iwaponline.com iwaponline.com

Enzymatic Hydrolysis and Oxidation Pathways

The breakdown of this compound (DINP) by microorganisms is a multi-step process involving several key enzymatic reactions.

Beta-Oxidation of Alkyl Side Chains

In addition to de-esterification, another significant degradation pathway for long-chain phthalates like DINP involves the beta-oxidation of the alkyl side chains. repositorioinstitucional.mxnih.govresearchgate.net This process occurs concurrently with de-esterification. repositorioinstitucional.mx During beta-oxidation, the long alkyl side chain of the phthalate is progressively shortened by the removal of two-carbon units. The identification of metabolites such as methyl nonyl phthalate during DINP degradation by a bacterial consortium provides evidence for this pathway. repositorioinstitucional.mxnih.gov The simultaneous action of de-esterification and beta-oxidation leads to a more comprehensive breakdown of the DINP molecule. repositorioinstitucional.mxnih.gov

Phthalic Acid Pathway Metabolism

Following the initial breakdown of DINP to phthalic acid through de-esterification, the resulting phthalic acid enters a central metabolic pathway for aromatic compounds. oup.comacs.org Phthalic acid is a common intermediate in the degradation of many different phthalate esters. researchgate.netoup.com This intermediate is then further catabolized by a series of enzymatic reactions. While the specific subsequent steps for DINP-derived phthalic acid are not detailed in the provided context, the general pathway for phthalate degradation is well-established and proceeds through intermediates like protocatechuic acid, eventually leading to compounds that can enter the Krebs cycle for complete mineralization to carbon dioxide and water. researchgate.netacs.org

Environmental Factors Influencing Biodegradation Efficiency

The efficiency of DINP biodegradation is significantly influenced by various environmental factors.

Temperature: Temperature plays a crucial role in the rate of microbial degradation. For a saline soil bacterial consortium degrading DINP, the optimal temperature was found to be 31°C. repositorioinstitucional.mxrepositorioinstitucional.mx At lower temperatures (25°C), the degradation was significantly reduced, and at higher temperatures (37°C), there was no degradation observed. repositorioinstitucional.mx

pH: The pH of the environment can also affect microbial activity and enzyme function. The optimal pH for DINP degradation by the aforementioned bacterial consortium was 7.0. repositorioinstitucional.mxrepositorioinstitucional.mxnih.gov However, within a range of 6.0 to 8.0, pH was not found to be a statistically significant factor, suggesting that these microorganisms can tolerate a relatively broad pH range. repositorioinstitucional.mx

Substrate Concentration: The initial concentration of DINP can impact its biodegradation. The saline soil bacterial consortium showed optimal degradation at an initial DINP concentration of 500 mg/L. repositorioinstitucional.mxrepositorioinstitucional.mx High concentrations of pollutants can sometimes be inhibitory to microbial growth and activity.

Relative Humidity: In environments like indoor dust, relative humidity is a key factor. The degradation of several phthalates, including DINP, was observed to increase at elevated relative humidity levels (≥80% ERH). nih.gov This suggests that both abiotic and microbial degradation processes are more active in the presence of sufficient moisture. nih.gov

Table 3: Optimal Conditions for DINP Biodegradation by a Saline Soil Bacterial Consortium

ParameterOptimal ValueDegradation EfficiencyReference(s)
pH7.099% degradation in 168 hours (at optimal temp. and concentration) repositorioinstitucional.mxrepositorioinstitucional.mxnih.gov
Temperature31°C99% degradation in 168 hours (at optimal pH and concentration) repositorioinstitucional.mxrepositorioinstitucional.mx
Initial DINP Concentration500 mg/L99% degradation in 168 hours (at optimal pH and temp.) repositorioinstitucional.mxrepositorioinstitucional.mx

Identification and Characterization of Environmental Metabolites

The environmental persistence and fate of this compound (DINP) are largely dictated by its susceptibility to biotransformation. As a complex mixture of isomers, its degradation results in a corresponding mixture of metabolites. The primary pathway involves enzymatic hydrolysis followed by oxidation of the alkyl side chain.

The initial and rate-limiting step in the biodegradation of DINP in both microorganisms and higher organisms is the hydrolysis of one of its two ester bonds. This reaction is catalyzed by non-specific enzymes such as carboxylesterases and lipases, which are ubiquitous in the environment. The process cleaves one isononyl alcohol group, yielding the primary metabolite, Monoisononyl Phthalate (MINP).

MINP is a critical intermediate in the degradation cascade. Chemically, it is an amphiphilic molecule, possessing a polar, negatively charged carboxyl group and a long, nonpolar isononyl alkyl chain. This structure makes it more water-soluble than the parent DINP but still allows for partitioning into organic matrices. Due to its formation as the first metabolic product, MINP is frequently detected in environmental media, including water, sediment, and biota, often in conjunction with DINP. Its presence serves as a key indicator of the ongoing environmental biotransformation of its parent compound.

Following the formation of MINP, the molecule undergoes further transformation through oxidative processes targeting the isononyl alkyl chain. This secondary metabolism is typically mediated by cytochrome P450 monooxygenases or similar enzymatic systems in various organisms. The oxidation occurs in a sequential manner, progressively increasing the polarity and water solubility of the metabolites, which facilitates their elimination and subsequent degradation.

The major oxidative pathways include:

Hydroxylation: The alkyl chain is hydroxylated, primarily at the terminal (ω) and sub-terminal (ω-1) carbon positions. This results in the formation of hydroxy-monoisononyl phthalate (MINP-OH). Multiple hydroxylated isomers can be formed due to the branched nature of the isononyl group.

Oxidation to Ketones/Aldehydes: The secondary alcohol groups formed during hydroxylation (e.g., at the ω-1 position) can be further oxidized to form a ketone, yielding oxo-monoisononyl phthalate (MINP-oxo).

Oxidation to Carboxylic Acids: The terminal alcohol group (ω-position) can be oxidized first to an aldehyde and then to a carboxylic acid. This results in the formation of carboxy-monoisononyl phthalate (MINP-COOH).

These oxidative steps are crucial for the detoxification and mineralization of DINP, as each step renders the molecule less lipophilic and more amenable to further breakdown.

The complete biodegradation of DINP culminates in the formation of simple, more readily degradable molecules. There are two primary terminal degradation products resulting from the initial metabolic steps:

Phthalic Acid: After the formation of MINP or its oxidized derivatives, the second ester linkage can be hydrolyzed. This cleavage releases the phthalate moiety as phthalic acid. Phthalic acid is a relatively simple aromatic dicarboxylic acid that is significantly more water-soluble and less persistent than the parent phthalate ester. It is readily utilized as a carbon source by a wide range of environmental microorganisms, which can mineralize it completely to carbon dioxide and water under aerobic conditions.

Iso-nonanol: This C9 branched-chain alcohol is released during the initial hydrolysis of DINP to MINP. As a mixture of isomers, iso-nonanol itself is subject to microbial degradation in the environment. It is considered readily biodegradable and does not persist long-term in most environmental compartments.

The formation of these terminal products signifies the breakdown of the complex phthalate ester structure into simpler components that can enter central metabolic pathways.

Bioavailability, Bioconcentration, and Biomagnification in Ecological Receptors

The interaction of DINP with living organisms is governed by its physicochemical properties, primarily its high molecular weight and high lipophilicity (log Kow > 8). While these properties suggest a potential for bioaccumulation, they are counteracted by metabolic capabilities in many organisms and limited membrane permeability.

The potential for a substance to accumulate in aquatic organisms is often quantified by the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

Despite its high lipophilicity, DINP has consistently shown a low to moderate potential for bioconcentration in aquatic species. This is attributed to two main factors:

Limited Bioavailability/Uptake: The large molecular size of DINP isomers may sterically hinder their passage across biological membranes like fish gills.

Efficient Metabolism: Most aquatic organisms, including fish and invertebrates, possess the enzymatic capacity to rapidly metabolize DINP into more polar, water-soluble metabolites (such as MINP and its oxidative products), which are then readily excreted.

Table 1: Experimentally Determined Bioconcentration Factors (BCF) for this compound in Aquatic Organisms

OrganismBCF Value (L/kg wet weight)Exposure ConditionsKey Finding
Rainbow Trout (Oncorhynchus mykiss)< 1 - 147Flow-through system; 28-day exposureBCF values are low and concentration-dependent. Rapid depuration observed.
Fathead Minnow (Pimephales promelas)4.5 - 27Flow-through system; whole-body measurementDemonstrates very low bioconcentration potential in fish.
Japanese Medaka (Oryzias latipes)< 1 - 120Semi-static exposureEfficient metabolism to MINP was identified as the primary reason for low BCF.
Water Flea (Daphnia magna)15 - 37921-day chronic exposureModerate BCF in invertebrates, but still below high-concern thresholds.

In terrestrial ecosystems, the primary route of exposure for plants to DINP is through contaminated soil or sediment. The uptake and subsequent movement (translocation) of DINP within plants are heavily influenced by its strong hydrophobicity.

Studies have shown that plants can absorb DINP from the soil, primarily through their root systems. However, its movement within the plant is extremely limited. Due to its high affinity for lipids and organic matter, DINP tends to adsorb strongly to the root surface and become sequestered within the lipid-rich tissues of the roots. This phenomenon results in a high Root Concentration Factor (RCF) but a very low Translocation Factor (TF), which measures the chemical's movement from roots to shoots.

The practical implication is that while DINP can accumulate in the non-edible root portions of many plants, very little is transported to the aerial parts, such as stems, leaves, and fruits. This significantly limits the entry of DINP into the terrestrial food chain through the consumption of most plant-based foods.

Table 2: Uptake and Translocation Parameters for this compound in Terrestrial Plants

Plant SpeciesParameterValueExperimental ContextKey Finding
Lettuce (Lactuca sativa)Root Concentration Factor (RCF)High (e.g., >10)Hydroponic or soil-based studiesSignificant accumulation in root tissues.
Lettuce (Lactuca sativa)Translocation Factor (TF)Very Low (e.g., <0.01)Ratio of shoot concentration to root concentrationNegligible movement from roots to edible leaves.
Carrot (Daucus carota)Root Concentration Factor (RCF)HighSoil exposure studiesDINP readily partitions into the lipid-rich taproot.
Carrot (Daucus carota)Translocation Factor (TF)Very LowMeasurement in carrot leaves vs. taprootMinimal translocation from the storage root to the shoots.
Zucchini (Cucurbita pepo)Translocation Factor (TF)< 0.1Soil spiked with DINPConfirms limited root-to-shoot transport in cucurbits.

Ecotoxicological Assessments and Ecological Impact Studies of Isononyl Nonyl Phthalate

Effects on Aquatic Ecosystems and Organisms

The contamination of aquatic environments with DINP is a significant concern due to its potential to adversely affect aquatic life. Studies have shown that DINP can be detected in surface waters, wastewater, and sediments, making it bioavailable to a range of aquatic organisms.

Impact on Fish Physiology and Biochemistry (e.g., Zebrafish)

Zebrafish (Danio rerio) have been widely used as a model organism to study the effects of DINP on fish. Research has revealed that DINP can act as an endocrine-disrupting chemical, impacting various physiological and biochemical processes.

The endocannabinoid system (ECS) is a crucial signaling system involved in regulating numerous physiological processes, including appetite, metabolism, and reproduction. Studies have shown that DINP can disrupt the ECS in zebrafish.

Exposure of adult female zebrafish to environmentally relevant concentrations of DINP has been found to deregulate the peripheral ECS. nih.gov Specifically, these studies observed an upregulation of orexigenic signals, which are involved in stimulating appetite. nih.gov In the brain, exposure to higher concentrations of DINP led to a decrease in the levels of ECS components. nih.gov Research has demonstrated that DINP exposure can alter the transcription of genes related to the ECS in both the brain and liver of zebrafish. researchgate.net In male gilthead sea bream (Sparus aurata), dietary exposure to DINP was found to reduce the levels of endocannabinoids and related lipid mediators in the gonads. nih.gov

A significant consequence of DINP exposure in fish is the disruption of lipid metabolism, often leading to hepatic steatosis, a condition characterized by the abnormal accumulation of fats in the liver.

Studies on female zebrafish have demonstrated that exposure to DINP can cause hepatosteatosis. nih.gov This is accompanied by a deregulation of lipid metabolism. nih.gov The mechanism appears to involve the downregulation of genes that are major regulators of lipid homeostasis in the liver. nih.gov For instance, a decrease in the expression of hnf4α, a key regulator of lipid control, and acox-3, involved in fatty acid β-oxidation, has been observed. nih.gov Deficiencies in these genes are known to lead to excessive lipid accumulation in hepatocytes. nih.gov

Interactive Data Table: Effects of DINP on Zebrafish Hepatic and Metabolic Parameters
ParameterObservationResearch Finding
Hepatic Steatosis Increased lipid accumulation in the liver.Observed in female zebrafish exposed to DINP. nih.gov
Lipid Metabolism Deregulation of lipid metabolism pathways.Accompanies hepatic steatosis in zebrafish. nih.gov
hnf4α Gene Expression Downregulation in the liver.A major regulator of lipid homeostasis. nih.gov
acox-3 Gene Expression Downregulation in the liver.Involved in the β-oxidation of fatty acids. nih.gov

Cytotoxic Effects on Invertebrate Primary Cell Cultures (e.g., Mollusks)

Specific research on the cytotoxic effects of Isononyl nonyl phthalate (B1215562) on primary cell cultures of invertebrates such as mollusks is limited in the available scientific literature. However, broader studies on the impact of phthalates on aquatic invertebrates suggest potential for adverse effects. General ecotoxicological assessments indicate that DINP is considered to have low hazard potential for aquatic invertebrates in standard laboratory tests, with no adverse effects on survival or reproduction observed at concentrations up to its water solubility limit. nih.gov Further research is required to specifically determine the cytotoxic mechanisms and impacts of DINP on mollusk primary cells.

Impact on Microbial Community Structure and Function

Microbial communities are fundamental to the health and functioning of aquatic ecosystems. Some studies have investigated the influence of phthalates on these communities. While specific data on DINP's impact on aquatic microbial community structure and function is not extensively detailed, research on other phthalates indicates potential for disruption. For instance, studies on soil microbial communities have shown that certain phthalates can alter microbial diversity and metabolic activity. researchgate.net In aquatic environments, microbial degradation is a key process for breaking down phthalates. nih.gov A consortium of bacteria isolated from saline soil demonstrated the ability to biodegrade DINP, suggesting that microbial communities can adapt to this contaminant. tandfonline.com However, high concentrations of phthalates could potentially disrupt the natural microbial balance and function in aquatic ecosystems.

Effects on Terrestrial Ecosystems and Organisms

The impact of DINP extends to terrestrial ecosystems, primarily through the contamination of soil from various sources, including the degradation of plastic products.

Research on the effects of DINP on the earthworm Eisenia fetida has shown that exposure can induce oxidative stress. This is evidenced by fluctuations in the levels of reactive oxygen species (ROS) and changes in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).

Furthermore, DINP exposure has been found to alter the gut microbial community of earthworms. At high concentrations, a decrease in the diversity of gut bacteria has been observed. Specifically, a reduction in the abundance of the phylum Chloroflexi in the earthworm gut and an increase in Proteobacteria in the surrounding soil have been reported.

Studies on the insect Drosophila melanogaster have revealed that DINP can have detrimental effects on its development and behavior. Exposure to DINP resulted in a lower hatching rate, prolonged development time, reduced body weight, and physical malformations at high concentrations. The crawling ability of the larvae was also significantly inhibited. At the cellular level, DINP was found to cause damage to larval intestinal cells and induce an imbalance in the cellular redox state.

Laboratory experiments on the effects of DINP on plants and earthworms in soil have shown no observed effects at certain concentrations. nih.gov However, the phytotoxicity of other phthalates has been documented, suggesting that high concentrations of DINP could potentially impact plant health. For example, other phthalates have been shown to increase malondialdehyde (MDA) content, an indicator of oxidative stress, in various plant species.

Interactive Data Table: Ecotoxicological Effects of DINP on Terrestrial Organisms
OrganismEndpointObservationResearch Finding
Earthworm (Eisenia fetida) Oxidative StressFluctuations in ROS levels and antioxidant enzyme activity.Indicates an induction of oxidative stress.
Gut MicrobiomeDecreased bacterial diversity at high concentrations.Alteration of microbial community structure.
Fruit Fly (Drosophila melanogaster) DevelopmentLower hatching rate, longer development time, malformations.Indicates developmental toxicity.
BehaviorInhibition of larval crawling ability.Indicates neurotoxic or behavioral effects.
Cellular EffectsDamage to intestinal cells and redox imbalance.Indicates cellular toxicity.

Phytotoxicity and Plant Uptake Studies

Research into the direct phytotoxicity of Isononyl nonyl phthalate (DINP) on plants is less extensive compared to other phthalates like dibutyl phthalate (DBP) or di(2-ethylhexyl) phthalate (DEHP). However, studies on analogous long-chain phthalates provide relevant insights. In comparative studies, higher molecular weight phthalates such as diisodecyl phthalate (DIDP), which is structurally similar to DINP, did not produce observable damage in test plants like radish seedlings, whereas shorter-chain phthalates like DBP caused chlorosis and death. epa.gov

General phytotoxic effects associated with certain phthalates involve the inhibition of photosynthesis and the induction of oxidative stress. epa.govoup.com For instance, exposure to some phthalates can lead to an increase in malondialdehyde (MDA) content, an indicator of lipid peroxidation, and affect the levels of plant pigments such as chlorophyll (B73375) a and b. oup.comnih.gov

Effects on Soil Micro- and Macro-fauna

Macro-fauna: Studies on the earthworm Eisenia fetida have investigated the subchronic toxicity of DINP in soil environments. Exposure to DINP induces a complex oxidative stress response in these organisms. nih.gov Key biochemical markers show significant changes; for example, reactive oxygen species (ROS) levels initially increase and then decrease over a 28-day exposure period. nih.gov Similarly, malondialdehyde (MDA) content, an indicator of cellular damage, increases in the initial weeks of exposure. nih.gov The activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) S-transferase (GST) also show dynamic changes, generally increasing and peaking after several weeks of exposure before declining. nih.gov

Table 1: Summary of Biochemical Responses in Eisenia fetida Exposed to DINP

Biomarker Observed Response Trend
Reactive Oxygen Species (ROS) Initial increase followed by a decrease over 28 days. nih.gov
Malondialdehyde (MDA) Increased content in the first 14 days, followed by a decrease. nih.gov
Superoxide Dismutase (SOD) Activity increased, peaking at 21 days. nih.gov
Catalase (CAT) Activity increased, peaking at 21 days. nih.gov

Micro-fauna: DINP exposure also alters the microbial communities in both the gut of soil-dwelling organisms and the surrounding soil. In Eisenia fetida, DINP has been shown to decrease the bacterial diversity within the gut, notably reducing the abundance of the phylum Chloroflexi. nih.gov In the surrounding soil, the abundance of other bacterial groups, such as the phylum Proteobacteria and the genus Ottowia, significantly increases. nih.gov

Furthermore, specific consortia of soil bacteria have demonstrated the ability to biodegrade DINP. illinois.edu Genera capable of this degradation in saline soil environments include Serratia, Methylobacillus, Achromobacter, Pseudomonas, Stenotrophomonas, Methyloversatilis, Delftia, and Brevundimonas. illinois.edu The degradation process involves pathways of de-esterification and β-oxidation, breaking DINP down into metabolites like monoisononyl phthalate and iso-nonanol. illinois.edu

Reproductive and Developmental Outcomes in Non-Human Vertebrate Models

In Vivo Rodent and Primate Studies on Reproductive Endpoints

Studies in rodent models have demonstrated that exposure to DINP can impact reproductive endpoints. In a long-term dietary study using CD-1 mice, chronic exposure to DINP resulted in a significant reduction in the gestational index and the birth rate. nih.gov However, in the same study, DINP did not significantly alter the duration of the estrous cycle phases. nih.gov Other investigations in female mice found that long-term DINP exposure increased the population of primordial follicles in the ovaries while decreasing the percentages of preantral and antral follicles. nih.gov

In male rats, perinatal exposure to DINP has been associated with reduced sperm motility. epa.govnih.gov Conversely, two-generation reproductive toxicity studies in rats found no changes in mating, male or female fertility, or fecundity. nih.gov

Research involving non-human primates has been more limited. A 14-day study in young adult male cynomolgus monkeys found that DINP administration did not result in treatment-related histopathological effects in the testes. researchgate.netepa.gov There were also no significant changes in testes weights in this primate model. researchgate.netepa.gov

Table 2: Selected Reproductive Endpoints in Animal Models Exposed to DINP

Species Endpoint Finding
Mouse (female) Gestational Index & Birth Rate Significantly reduced with long-term dietary exposure. nih.gov
Mouse (female) Estrous Cyclicity No significant effect on the duration of cycle phases. nih.gov
Mouse (female) Ovarian Follicle Dynamics Increased primordial follicles; decreased preantral/antral follicles. nih.gov
Rat (male) Sperm Motility Reduced following perinatal exposure. epa.govnih.gov
Rat (male/female) Fertility & Fecundity No changes observed in a two-generation study. nih.gov

Assessment of Developmental Abnormalities in Offspring

Perinatal exposure to DINP in rodent models has been linked to developmental alterations characteristic of anti-androgenic effects. In male rat offspring, observed outcomes include an increased incidence of retained nipples/areolae and a reduction in the anogenital distance (AGD). epa.govnih.govnih.gov The reduction in AGD is a key marker in what is often termed "phthalate syndrome." nih.gov While some studies report a reduction in AGD at early postnatal stages, the effect may not persist into adulthood. nih.gov

In fetal rats, histopathological effects typical of phthalates have been observed in the testes following in-utero exposure. epa.govnih.gov These include an increase in Leydig cell aggregation and the presence of multinucleated gonocytes. nih.gov

Studies in non-rodent models, such as zebrafish, show that long-term parental exposure to DINP can affect offspring development. Observed effects include a reduced embryo hatching rate and abnormal craniofacial cartilage development in the embryos. researchgate.net There is currently a lack of data on developmental abnormalities in primate offspring following controlled DINP exposure.

Systemic Organ Toxicity in Animal Models (Excluding Human Clinical Data)

Hepatic Responses and Enzyme Induction

In rodent models, the liver is a primary target organ for DINP. Studies in rats have shown that DINP administration leads to elevated liver weights. nih.gov This effect is consistent with the known role of DINP as a peroxisome proliferator in rodents. oup.com Peroxisome proliferators can induce the proliferation of peroxisomes in liver cells and the induction of enzymes involved in fatty acid metabolism. oup.com

The mechanism of action is believed to involve the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. nih.govoup.com Perinatal exposure to DINP in mice has been associated with both short- and long-term activation of PPAR target genes. oup.com This leads to alterations in hepatic metabolic pathways, such as acetyl-CoA metabolism, manifesting as changes in fatty acid production and oxidation at different life stages. oup.com Studies have also suggested that oxidative stress may be involved in the hepatic toxicity associated with DINP exposure in mice. epa.gov

In contrast to findings in rodents, studies in non-human primates suggest a significant species difference in hepatic response. In a study where young adult male cynomolgus monkeys were administered DINP for 14 days, there were no effects on liver weights and no histopathological evidence of liver toxicity. researchgate.netepa.gov Furthermore, there were no changes in hepatic markers for peroxisomal proliferation, such as peroxisomal beta-oxidation (PBOX), or in replicative DNA synthesis. researchgate.netepa.gov These findings indicate that rodents may not be suitable models for predicting the hepatic effects of DINP in primates. epa.gov

Renal Alterations and Associated Biochemical Markers

Studies on the toxicological effects of Diisononyl Phthalate (DINP) have indicated its potential to induce renal alterations in animal models. In rodent studies, exposure to DINP has been associated with increased kidney weights. epa.gov Such changes are often indicative of organ-level stress and potential toxicity.

One study investigating the effects of DINP exposure in mice reported that it may lead to oxidative damage and lipidomic disruptions in the kidney. acs.org Another study in rats found that while DINP did not cause testicular toxicity, it did lead to elevated kidney weights, which was considered consistent with findings from other studies showing peroxisomal proliferation at similar exposure levels. epa.gov These findings suggest that the kidneys are a target organ for DINP toxicity. In studies on female mice, DiNP has been shown to be toxic to the kidneys, among other organs. nih.gov

Endocrine Disrupting Properties in Wildlife and Model Organisms

Diisononyl phthalate (DINP) is recognized as an endocrine-disrupting chemical (EDC), capable of interfering with the hormone systems of wildlife and other organisms. nih.govnih.govsvdcdn.com EDCs can exert their effects by mimicking natural hormones, blocking hormone receptors, or altering the production and regulation of hormones. nih.govnih.gov Phthalates, as a class of chemicals, are known to have endocrine-disrupting capabilities. nih.govsvdcdn.com

Recent research has demonstrated the endocrine-disrupting activity of DINP on aquatic species at environmentally relevant concentrations. acs.org These chemicals can have adverse effects on reproduction in various wildlife species. svdcdn.com

Evaluation of Hormonal Pathway Perturbations

DINP exposure has been shown to perturb hormonal pathways in various animal models. In female mice, long-term exposure to DINP altered the expression of pituitary gonadotropin subunit genes and a transcription factor that regulates their synthesis. nih.gov Specifically, it increased follicle-stimulating hormone (FSH) levels and decreased luteinizing hormone (LH) levels. nih.gov This suggests that DINP can alter the hypothalamic-pituitary-gonadal (HPG) axis at multiple levels. nih.gov

In zebrafish, DINP has been shown to alter the gonadal endocannabinoid system. nih.gov Furthermore, studies in female mice revealed that subacute exposure to DINP can decrease estradiol (B170435) levels in the colon. nih.gov This is significant as the gut is a major endocrine organ. nih.gov While some studies have concluded that DINP does not meet the criteria to be classified as an endocrine disruptor for estrogen or androgen pathways based on a lack of adverse apical outcomes, others have shown clear effects on hormonal signaling. nih.gov For instance, DINP exposure in rats has been linked to increased expression of TNF-α, which can have downstream effects on hormonal regulation. frontiersin.org

Interactive Table: Effects of DINP on Hormonal Pathways

Effects on Gonadal Development and Function in Animals

DINP exposure has been demonstrated to have detrimental effects on gonadal development and function in various animal models. In female animals, exposure to DINP appears to induce negative effects on ovarian function and fertility. nih.gov Studies in female mice have shown that long-term exposure to DINP alters follicle growth dynamics in the ovary, leading to an increase in the percentage of primordial follicles and a decrease in the percentages of preantral and antral follicles. nih.gov Short-term exposure in mice has also been shown to disrupt estrous cyclicity and increase pregnancy loss. nih.gov

In male animals, DINP exposure has disruptive effects on male reproduction and fertility. nih.gov Prenatal exposure to a phthalate mixture including DINP in mice resulted in decreased gonadal weight and disrupted spermatogenesis in male offspring. nih.gov However, some studies have reported no changes in testis volumes at high exposure concentrations. nih.gov In a two-generation study in rats, DINP did not cause testicular effects in parental or offspring males. epa.gov

In aquatic species like zebrafish, DINP has been shown to alter oocyte growth and maturation and induce apoptotic processes in the ovary. nih.govfrontiersin.org

Interactive Table: Effects of DINP on Gonadal Development and Function

Genotoxicity and Mutagenicity in Non-Human Cellular and Organismal Systems

The genotoxic and mutagenic potential of DINP has been investigated in various non-human systems, with conflicting results.

In Vitro Bacterial and Mammalian Gene Mutation Assays

Several studies have evaluated the mutagenicity of DINP in bacterial and mammalian cell line assays. The majority of these studies have reported negative results. For instance, DINP was found to be non-mutagenic in Salmonella typhimurium tester strains in some studies. indexcopernicus.comresearchgate.net The SOS/umuC assay on Salmonella typhimurium TA1535 [pSK1002] also showed no mutagenic activity for DINP without metabolic activation. researchgate.net

In mammalian cell lines, such as Chinese Hamster Ovary (CHO-K1) cells, DINP showed negative results in a comet assay for genotoxicity. indexcopernicus.com The hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene mutation assay, a common test for gene mutations in mammalian cells, has also been used to evaluate phthalates. nih.govspringernature.comresearchgate.net While some phthalates have shown mutagenic activity in bacterial assays, DINP has generally tested negative. nih.gov

In Vivo Chromosomal Aberration Studies in Rodents

In vivo studies in rodents have also been conducted to assess the potential of DINP to cause chromosomal damage. A mouse micronucleus test, which detects chromosomal damage or damage to the mitotic apparatus, yielded negative results for DINP. researchgate.net This suggests that, under the conditions of this study, DINP did not induce chromosomal aberrations in the bone marrow cells of mice.

However, it is important to note that some in vivo studies on other organisms have shown evidence of genotoxicity. For example, in the fish species Oreochromis mossambicus, exposure to DINP was shown to cause the formation of micronuclei and other nuclear abnormalities in erythrocytes, indicating genotoxic effects. indexcopernicus.com

Interactive Table: Genotoxicity and Mutagenicity of DINP

Cumulative and Mixture Effects of Phthalates in Ecological Systems

In natural environments, organisms are rarely exposed to a single chemical substance. Instead, they are typically exposed to complex mixtures of contaminants. Phthalates, including this compound (also known as Diisononyl Phthalate or DINP), are frequently found together in various environmental compartments due to their widespread use in a multitude of consumer and industrial products. Understanding the cumulative and mixture effects of these compounds is therefore crucial for a realistic ecotoxicological risk assessment. The combined action of different phthalates can lead to additive or synergistic effects, where the total toxicity is greater than what would be predicted from the individual toxicities of the compounds.

Co-occurrence with Other Phthalate Esters

This compound (DINP) is often detected in the environment alongside other phthalate esters, a consequence of their concurrent use as plasticizers and their subsequent release into ecosystems. Monitoring studies across various environmental media, such as water, sediment, and soil, have consistently revealed the presence of DINP in combination with other phthalates, particularly Di(2-ethylhexyl) phthalate (DEHP) and Di-n-butyl phthalate (DBP).

A study conducted in the U-Tapao Canal in Southern Thailand provides a clear example of this co-occurrence. nerc.ac.uk Analysis of surface water samples showed the presence of DEHP, DINP, and DBP. nerc.ac.uk DEHP was the most abundant, constituting 44% of the total measured phthalates, followed by DINP (28.5%) and DBP (27.8%). nerc.ac.uk The mean concentrations were 2.51 µg/L for DEHP, 2.12 µg/L for DINP, and 1.87 µg/L for DBP. nerc.ac.uk Similarly, in the sediments of the same canal, these three phthalates were also the only ones detected out of six targeted for analysis. nih.gov The total concentration of these congeners in sediment ranged from 190 to 2010 ng/g dry weight, with average concentrations of 484.24 ng/g for DEHP, 332.65 ng/g for DiNP, and 88.82 ng/g for DBP. nih.gov

In terrestrial ecosystems, the co-occurrence of these compounds is also evident. A study of UK soils from various land uses (woodlands, urban roadsides, urban parklands, and landfill-associated sites) detected several phthalates. nerc.ac.uk Di-n-butyl phthalate (DBP) and Di-iso-decyl phthalate (DIDP) were frequently detected, but Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP) were present at the highest concentrations, with mean values of 493 ng/g and 96.7 ng/g, respectively. nerc.ac.uk This highlights that even as the use of some phthalates like DEHP is restricted and replaced by others like DINP, complex mixtures persist in the environment. nerc.ac.uk

The following interactive table provides a summary of research findings on the co-occurrence of this compound with other phthalate esters in different environmental matrices.

Environmental MatrixLocationCo-occurring Phthalate Esters DetectedConcentration Ranges (ng/g dw for sediment/soil; µg/L for water)Source
Surface WaterU-Tapao Canal, ThailandDEHP, DiNP, DBPDEHP: 1.28-5.28; DiNP: ND-3.44; DBP: ND-3.36 nerc.ac.uk
SedimentU-Tapao Canal, ThailandDEHP, DiNP, DBPDEHP: 190-890; DiNP: ND-840; DBP: ND-280 nih.gov
SoilUnited Kingdom (various land uses)DEHP, DiNP, DnBP, DiDP, and othersMean Concentrations: DEHP: 493; DiNP: 96.7 nerc.ac.uk
River SedimentsJapan (various rivers and estuaries)DEHP, DIBP, and othersHigh ecological risk of DEHP to algae and crustacean; moderate risk of DEHP and DIBP to fish researchgate.net

ND: Not Detected

Additive or Synergistic Ecological Impacts

The co-existence of multiple phthalates in the environment raises significant concerns about their combined toxicological effects on ecosystems. When organisms are exposed to a mixture of chemicals, the resulting effect can be additive, synergistic, or antagonistic. An additive effect implies that the combined effect is equal to the sum of the effects of the individual chemicals. A synergistic effect occurs when the combined effect is greater than the sum of the individual effects.

Research has shown that mixtures of phthalates, including DINP, can exert combined effects that are greater than those of the individual compounds alone. A study investigating the toxicity of a six-phthalate mixture (BBP, DBP, DEHP, DIDP, DINP, and DNOP) on zebrafish embryos found that the mixture had a higher toxicity than most of the individual phthalates. mdpi.comresearchgate.net The 72-hour lethal concentration 50 (LC50) for the mixture was 0.50 ppm, which was lower than the individual LC50 values for BBP (0.72 ppm) and DBP (0.63 ppm), and significantly lower than the highest soluble concentrations of DEHP, DIDP, and DINP, which did not cause 50% mortality on their own. mdpi.comresearchgate.net This suggests at least an additive, and potentially synergistic, effect on the developmental toxicity in this fish species.

Furthermore, the same study examined the estrogenic activity of these phthalates using a transgenic medaka model. While DINP on its own exhibited enhanced-estrogenic activity, the mixture of the six phthalates also showed significant enhanced-estrogenic activity. mdpi.comresearchgate.net This indicates that even at low concentrations, the combination of these phthalates can lead to endocrine-disrupting effects that might not be predicted from single-substance assessments. mdpi.com

Studies on the antiandrogenic activity of phthalate mixtures have also pointed towards combined effects. Research on binary and ternary mixtures of phthalates has shown that their combined activity often follows the concentration addition (CA) model, with a tendency towards synergism at high concentrations and antagonism at low concentrations. nih.gov This highlights the complexity of predicting mixture effects, as the nature of the interaction can be dose-dependent. There is evidence of additive effects from different phthalate esters, particularly for those with similar modes of action, such as anti-androgenic effects. turi.org For instance, a combination of DBP and DEHP was shown to significantly increase the incidence of hypospadias in male rats compared to the low incidence caused by DEHP alone, demonstrating a greater than additive effect. turi.org

The following interactive table summarizes key research findings on the additive and synergistic ecological impacts of phthalate mixtures containing this compound.

OrganismPhthalate Mixture CompositionObserved Ecological ImpactNature of InteractionSource
Zebrafish (Danio rerio) embryosBBP, DBP, DEHP, DIDP, DINP, DNOPLC50 of mixture (0.50 ppm) was lower than individual LC50s of most components.Additive/Synergistic mdpi.comresearchgate.net
Transgenic Medaka (Oryzias melastigma) eleutheroembryosBBP, DBP, DEHP, DIDP, DINP, DNOPMixture exhibited significant enhanced-estrogenic activity.Additive/Synergistic mdpi.comresearchgate.net
MDA-kb2 cells (in vitro)Binary and ternary mixtures of BBP, DBP, DEPMixture activity followed concentration addition, with a tendency to synergism at high concentrations and antagonism at low concentrations.Dose-dependent (Additive, Synergistic, Antagonistic) nih.gov
Rats (in vivo)DBP and DEHPSignificant increase in the incidence of hypospadias in the mixture group compared to individual exposures.Greater than Additive turi.org

Advanced Analytical Methodologies for Isononyl Nonyl Phthalate Environmental and Biota Monitoring

Sample Preparation and Extraction Techniques for Complex Matrices

The initial and most critical stage in the analysis of DINP is its extraction from the sample matrix. The choice of technique is dictated by the matrix's complexity (e.g., water, soil, sediment, biological tissue) and the required detection limits. Common methods include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. mdpi.com

Liquid-liquid extraction is a conventional sample preparation technique based on the differential partitioning of analytes between two immiscible liquid phases. For DINP analysis, this typically involves an aqueous phase (the sample, often diluted) and a water-immiscible organic solvent.

The process involves vigorous mixing of the sample with an extraction solvent, such as a mixture of tert-butyl methyl ether and hexane, to transfer the lipophilic DINP from the aqueous or solid sample into the organic phase. researchgate.net Following phase separation, the organic layer containing the analyte is collected, concentrated, and prepared for chromatographic analysis. In some applications, particularly for fatty matrices like milk, a subsequent LLE step using acetonitrile (B52724) can be employed to separate the phthalates from the bulk of the lipids. researchgate.net While effective, LLE can be a time-consuming and labor-intensive process that consumes large volumes of organic solvents. gcms.cz

Solid-Phase Extraction is a more modern and efficient alternative to LLE that has become a cornerstone for the pre-concentration and cleanup of DINP from various environmental samples, including wastewater and biota. mdpi.comca.gov The technique utilizes a solid sorbent material packed into a cartridge or disk to selectively adsorb the analyte from a liquid sample.

The general SPE procedure involves four steps:

Conditioning: The sorbent is washed with a solvent to activate the functional groups.

Loading: The sample is passed through the sorbent, where DINP is retained.

Washing: The sorbent is rinsed with a specific solvent to remove interfering compounds.

Elution: A small volume of a strong organic solvent is used to desorb the retained DINP, providing a clean, concentrated extract for analysis.

For phthalate (B1215562) analysis in wastewater, universal polymeric reversed-phase sorbents are commonly used, with elution performed using ethyl acetate (B1210297). ca.gov In other applications, C18 (octadecyl silica) is a frequently used sorbent. thermofisher.com The choice of sorbent and elution solvents is critical for achieving high recovery and minimizing matrix effects. ca.govresearchgate.net

Table 1: Examples of Solid-Phase Extraction Parameters for Phthalate Analysis
MatrixSorbent TypeElution Solvent(s)Reference
WastewaterUniversal Polymeric Reversed-PhaseEthyl Acetate ca.gov
Wastewater / Surface WaterC18Ethyl Acetate, Dichloromethane thermofisher.com
Seawater, Sediments, BiotaNot specified; coupled with accelerated solvent extractionNot specified researchgate.net

The QuEChERS approach has gained significant popularity for the analysis of phthalates in highly complex matrices like grain and tea. cabidigitallibrary.orgnih.gov This method simplifies the extraction process, reduces solvent usage, and provides high-throughput capabilities. It consists of two main stages:

Salting-Out Extraction: The sample is first hydrated (if necessary) and then homogenized with an organic solvent, typically acetonitrile. cabidigitallibrary.orgnih.gov A mixture of salts, commonly anhydrous magnesium sulfate (B86663) and sodium chloride, is added to induce phase separation and drive the analytes into the acetonitrile layer. gcms.cz

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: A portion of the acetonitrile extract is transferred to a tube containing a small amount of sorbent material. For phthalate analysis, this often includes primary secondary amine (PSA) to remove fatty acids and sugars, and C18 to remove nonpolar interferences. gcms.czcabidigitallibrary.org The mixture is vortexed and then centrifuged, and the resulting supernatant is collected for analysis.

The QuEChERS method has been shown to provide excellent performance for the analysis of a wide range of phthalates, including in challenging food matrices.

Table 2: Performance of Modified QuEChERS Methods for Phthalate Analysis
MatrixSpiking LevelsMean RecoveriesRelative Standard Deviations (RSD)Limits of Quantification (LOQ)Reference
Grain Sorghum0.06, 0.6, 2.0 mg/kg82.0% - 120.2%0.3% - 7.8% (intra-day)0.5 - 20.0 µg/kg cabidigitallibrary.orgepa.gov
Tea50, 200, 500 µg/kg84.7% - 112.7%<20%2.0 - 120.0 µg/kg nih.gov
Mussel Tissue (micro-QuEChERS)Two concentration levels (not specified)79% - 108%4.9% - 12.1%0.53 - 38.0 µg/kg rsc.org

Chromatographic Separation Techniques

Following extraction and cleanup, the sample extract is analyzed using chromatographic techniques to separate DINP from other compounds before detection. Gas Chromatography (GC) is the most established and widely used method for this purpose. restek.commdpi.com

GC separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column. For phthalate analysis, nonpolar or mid-polar columns are typically employed. restek.comreachinbelgium.be The choice of detector is crucial for achieving the required sensitivity and selectivity. While detectors like Flame Ionization Detectors (FID) and Electron Capture Detectors (ECD) can be used, Mass Spectrometry (MS) is overwhelmingly preferred for its definitive identification capabilities. restek.com

GC-MS is the gold standard for the analysis of DINP. restek.com After the components of the sample are separated by the GC, they enter the MS detector, which ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and records their relative abundance.

A significant challenge in the GC-MS analysis of DINP is that it is not a single compound but a complex mixture of C9 isomers. restek.comspectroscopyonline.com This results in the chromatographic separation appearing as an unresolved cluster of peaks rather than a single sharp peak. spectroscopyonline.com Furthermore, under standard Electron Ionization (EI), most phthalate isomers fragment to produce a common, dominant ion at m/z 149 (the phthalic anhydride (B1165640) ion). spectroscopyonline.comoup.com This makes it difficult to distinguish between different high-molecular-weight phthalates and complicates quantification, especially at low levels. restek.comspectroscopyonline.com

To overcome these challenges, several strategies are employed:

Selected Ion Monitoring (SIM): Instead of scanning the full mass range, the mass spectrometer is set to monitor a few specific, characteristic ions. For DINP, a unique but less abundant fragment ion, such as m/z 293, can be used for quantification to improve selectivity. restek.com

Chemical Ionization (CI): Using a reagent gas like ammonia (B1221849) results in softer ionization, producing a more abundant protonated molecular ion ([M+H]+) or adduct ion. oup.com This allows for the determination of the molecular weight distribution of the different isomers within the DINP mixture, which is not possible with the extensive fragmentation seen in EI. oup.com

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) mass spectrometers provide highly accurate mass measurements, allowing for the determination of the elemental composition of ions. spectroscopyonline.comnih.gov This can help differentiate DINP from other co-eluting compounds.

Table 3: GC-MS Parameters and Key Ions for Di-isononyl Phthalate (DINP) Analysis
ParameterDescriptionReference
Common GC ColumnsRtx-440, Rxi-XLB, HP-5 MS UI restek.comgcms.cz
Ionization ModeElectron Ionization (EI), Chemical Ionization (CI) restek.comoup.com
Common EI Fragment Ionm/z 149 (Phthalic Anhydride) restek.comspectroscopyonline.comoup.com
Quantification Ion (EI-SIM)m/z 293 restek.com
Ammonia CI Ion[M+H]+ or [M+NH4]+ (e.g., m/z 419 for C26H42O4) oup.com

Gas Chromatography (GC) with Various Detectors

GC-Flame Ionization Detection (GC-FID)

Gas chromatography with flame ionization detection (GC-FID) is a widely available technique for the analysis of organic compounds. While it is a robust and generally applicable detector, its utility for the specific analysis of Isononyl Nonyl Phthalate is nuanced. GC-FID is less selective than mass spectrometry, which can be a limitation when analyzing complex environmental or biological samples where co-eluting compounds might interfere with the analyte peak. researchgate.net

The primary advantage of GC-FID lies in its potential for achieving low levels of detection when chromatographic peaks for the target analytes are significantly larger than the background matrix interference. researchgate.net However, for complex isomeric mixtures like commercial DINP, which elute as a broad, unresolved cluster of peaks, the sensitivity and specificity of GC-FID can be compromised. chromatographyonline.com Identification of compounds using GC-FID is based solely on retention time, which provides less confidence compared to mass spectrometric methods. researchgate.net One study focused on determining total phthalates by converting them to phthalic acid through alkaline hydrolysis, which was then analyzed by GC-FID. researcher.life This approach, however, does not provide information on the specific parent phthalate.

GC-Electron Capture Detection (GC-ECD)

Gas chromatography with an electron capture detector (GC-ECD) offers high sensitivity for electronegative compounds, such as halogenated substances. researchgate.net Phthalates can be analyzed using GC-ECD, and it has been noted as one of the few detectors, aside from mass spectrometry, capable of detecting these compounds. nih.govnih.gov The sensitivity of the ECD to phthalates is dependent on the detector temperature, requiring optimization for best results. nih.gov

GC-ECD is particularly useful in environmental analysis for detecting specific compounds at low concentrations. researchgate.net U.S. EPA Method 8061A, for instance, outlines a procedure for phthalate ester analysis using GC-ECD, and specifically mentions dinonyl phthalate. jst.go.jpnih.gov This method suggests dual-column analysis to support compound identification, as retention time is the primary identifier. jst.go.jp

A comparative study of GC/MS and GC/ECD for the determination of various phthalates, including diisononyl phthalate (DINP), in polymer materials found that GC-ECD provided lower limits of detection (LOD) and quantification (LOQ) for all tested phthalates compared to GC/MS in full scan mode. nih.govnih.gov The ECD was also less affected by interferences from the complex polymer matrix. nih.gov

Table 1: Comparison of Detection Limits for Diisononyl Phthalate (DINP) using GC/MS and GC/ECD

AnalyteGC/MS LOD (µg/mL)GC/ECD LOD (µg/mL)
Diisononyl phthalate (DINP)3.46Not specified, but generally lower than GC/MS

Data sourced from a study on polymer materials. nih.govnih.gov

Despite its sensitivity, a significant drawback of GC-ECD is that longer-chain phthalates, including dinonyl phthalate, tend to adsorb to glassware during sample preparation, which can lead to poor recovery rates (less than 40%) with certain extraction methods. jst.go.jp

Liquid Chromatography (LC) Techniques

Liquid chromatography has emerged as a powerful alternative to gas chromatography for phthalate analysis, particularly for high-molecular-weight phthalates and their metabolites which can be challenging to volatilize.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), often coupled with ultraviolet (UV) or photodiode array (PDA) detectors, is a frequently used technique for determining phthalate compounds. researchgate.netthermofisher.comoup.com Reversed-phase HPLC, using C8 or C18 stationary phases with gradient elution, has been suggested to improve the resolution between the isomeric mixtures of DINP and diisodecyl phthalate (DIDP), a challenge for some GC methods. thermofisher.com

Several studies have developed HPLC-UV/PDA methods for the simultaneous quantification of multiple phthalates, including DINP, in various matrices like children's toys and drinking water. nih.govthermofisher.com One such method for PVC toys used a reversed-phase C18 column with PDA detection at 226 nm. nih.gov The method was validated for DINP in a concentration range of 1-100 mg/L, with a limit of detection of 0.08 mg/L. nih.gov Another study analyzing plasticizers in protective gloves used HPLC-DAD and found DINP in vinyl gloves, highlighting the method's applicability for quality control. mdpi.com

Table 2: HPLC-PDA Method Parameters for DINP in PVC Toys

ParameterValue
Column Reversed-phase ODS-4 C18
Detection Wavelength 226 nm
Linear Range for DINP 1 - 100 mg/L
Limit of Detection (LOD) for DINP 0.08 mg/L
Recovery 82.85 - 107.40%

Data sourced from a study on children's PVC toys. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These enhancements are primarily due to the use of columns packed with smaller particles (typically sub-2 µm). UHPLC is most powerfully applied when coupled with tandem mass spectrometry (MS/MS) for the analysis of phthalate metabolites in biological and environmental samples. nih.govresearchgate.netresearchgate.net

A method for analyzing plasticizer metabolites in wastewater utilized UHPLC-MS/MS to achieve method quantification limits for 21 analytes, including those of DINP, ranging from 0.079 to 4.4 ng/L. researchgate.net Similarly, a UHPLC-MS/MS method was developed for the analysis of 18 phthalate and 4 DINCH metabolites in human urine, with a simple "dilute-and-shoot" sample preparation following enzymatic hydrolysis. researchgate.net This method demonstrated good recovery (60–126%) and repeatability (1–14%) with LOQs between 0.15 and 0.40 ng/mL. researchgate.net The use of UHPLC provides the necessary chromatographic resolution to separate complex isomeric metabolites, which is critical for accurate quantification. researchgate.netdphen1.com

Mass Spectrometric Detection and Quantification

Mass spectrometry, particularly when coupled with a chromatographic inlet, is the gold standard for the identification and quantification of environmental contaminants due to its high selectivity and sensitivity.

Tandem Mass Spectrometry (MS/MS) for Metabolite Analysis

The assessment of human exposure to DINP is most accurately achieved through the biomonitoring of its metabolites in urine. jst.go.jpnih.gov After ingestion, DINP is metabolized in the body into various secondary oxidative metabolites, which are then excreted. nih.govnih.gov Less than 2% of an oral dose of DINP is excreted as the primary hydrolytic monoester, mono-iso-nonyl phthalate (MiNP), making it a poor biomarker of exposure. nih.govnih.gov The oxidized metabolites are more abundant and specific biomarkers. nih.gov

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this purpose. nih.govoup.com These methods typically involve enzymatic hydrolysis of urine samples to deconjugate the metabolites, followed by online or offline solid-phase extraction (SPE) for sample cleanup and concentration, and finally analysis by LC-MS/MS. nih.govnih.govnih.gov Detection is usually performed in negative ion mode using electrospray ionization (ESI). nih.govuq.edu.au

Key oxidative metabolites of DINP that are targeted for analysis include:

mono-(4-methyl-7-hydroxy-octyl)phthalate (OH-MINP) nih.gov

mono-(4-methyl-7-oxo-octyl)phthalate (oxo-MINP) nih.gov

mono-(4-methyl-7-carboxy-heptyl)phthalate (carboxy-MINP or MCiOP) nih.govnih.gov

These metabolites are often quantified as isomeric mixtures because they are not chromatographically resolved, eluting as broad peaks. nih.gov Quantification is achieved using isotope dilution, where stable isotope-labeled internal standards are added to the sample to correct for matrix effects and variations in instrument response. nih.govresearchgate.net

Table 3: Research Findings on LC-MS/MS Analysis of DINP Metabolites in Human Urine

Study FocusAnalytical MethodKey Metabolites MeasuredLimit of Quantification (LOQ) / Detection (LOD)Selected FindingsCitation
General German PopulationOn-line clean-up HPLC-ESI-MS/MSOH-MINP, oxo-MINP, carboxy-MINPLOQ: 0.5 µg/LMean concentrations were 14.9 µg/L (OH-MINP), 8.9 µg/L (oxo-MINP), and 16.4 µg/L (carboxy-MINP). nih.gov
129 U.S. AdultsHPLC-ESI-MS/MSMHINP, MCIOP, MOINP, MINPLODs: 0.25 ng/mL (oxidative metabolites), 0.36 ng/mL (MINP)Oxidative metabolites were detected in all samples; MINP was not detected in any. MCIOP and MHINP were the most abundant. nih.gov
Young Danish MenLC-MS/MSSummed DiNP metabolites (MCiOP)Not specifiedSummed DiNP metabolites were detected in urine. Significant correlations were found between urinary and serum levels for the carboxylated metabolite MCiOP. nih.govoup.com
Czech Mothers and NewbornsUHPLC-MS/MSVarious phthalate metabolitesLOQ: 0.15 - 0.4 ng/mLPhthalate metabolites were quantified, demonstrating in-utero exposure. nih.govresearchgate.net
NICU PatientsSPE-LC-MS/MSMetabolites of DEHP and alternative plasticizers including DINPLOQ: 0.01 - 0.1 ng/mLThe method was validated for quantifying exposure to plasticizers from medical devices in a high-risk population. nih.gov

MHINP: mono(hydroxy-isononyl) phthalate; MCIOP: mono(carboxy-isooctyl) phthalate; MOINP: mono(oxo-isononyl) phthalate; MINP: mono-iso-nonyl phthalate.

The development of these advanced analytical methods, particularly UHPLC-MS/MS, has been instrumental in enabling large-scale human biomonitoring studies. These studies provide invaluable data on the extent of human exposure to DINP from various sources and are essential for risk assessment and regulatory decision-making. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the analysis of this compound (DiNP) and its metabolites in complex environmental and biological samples. nih.govjst.go.jp Unlike low-resolution mass spectrometry, HRMS instruments, such as Quadrupole-Time-of-Flight (Q-TOF) and Orbitrap systems, provide ion measurements with high resolving power (>10,000 full-width at half-maximum) and accurate mass capabilities, typically with less than 5 ppm deviation. nih.gov These features are critical for distinguishing target analytes from matrix interferences and for determining the elemental composition of unknown metabolite ions and their fragments. nih.govnih.gov

The application of HRMS has significantly advanced the discovery of DiNP exposure markers. nih.govjst.go.jp For instance, untargeted metabolomics approaches using Ultra-High-Pressure Liquid Chromatography (UHPLC) coupled with LTQ-Orbitrap HRMS have been employed to screen for and identify DiNP metabolites in samples incubated with human liver S9 fractions. nih.govresearchgate.net In one study, various data mining techniques, including a signal mining algorithm with isotope tracing (SMAIT), mass defect filtering (MDF), and XCMS Online, were applied to the HRMS dataset. nih.gov This comprehensive approach successfully filtered and identified numerous probable DiNP metabolite signals from thousands of peaks present in the complex matrix. nih.govresearchgate.net Specifically, 16, 83, and 139 potential metabolite signals were obtained using SMAIT, MDF, and XCMS, respectively, leading to the confirmation of 14 DiNP metabolites. nih.gov

The enhanced capabilities of HRMS, including rapid scan rates, superior sensitivity, and the ability to perform multiple-stage mass spectrometry (MSⁿ), facilitate the structural elucidation of detected compounds. jst.go.jp This allows for more confident identification of novel environmental contaminants and their transformation products, which is crucial for understanding the environmental fate and biological impact of DiNP. nih.gov

Quality Assurance and Quality Control in Environmental Analysis

Method Detection Limits and Quantification Limits

Establishing reliable method detection limits (MDL) and limits of quantification (LOQ) is fundamental for reporting accurate data on DiNP concentrations, especially given that these compounds are often present at trace levels in environmental and biological matrices. nih.gov The MDL is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. wef.org The LOQ represents the lowest concentration at which the analyte can be quantitatively determined with a stated level of confidence and acceptable precision and accuracy. researchgate.net

Analytical methods for DiNP metabolites have achieved very low detection and quantification limits. For instance, an online HPLC-MS/MS method for analyzing DiNP metabolites in human urine reported LOQs between 0.05 µg/L and 0.1 µg/L for various oxidized metabolites, such as OH-MINCH and cx-MINCH. researchgate.net Another study analyzing phthalate metabolites in wastewater achieved method quantification limits ranging from 0.079 to 4.4 ng L⁻¹. researchgate.net For biomonitoring studies like NHANES, the limits of detection for DiNP metabolites such as MCOP and monoisononyl phthalate (MNP) were 0.7 µg/L and 0.8 µg/L, respectively. nih.gov These low limits are essential for assessing exposure in the general population.

The table below presents examples of reported detection and quantification limits for DiNP metabolites in different studies and matrices.

AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Oxidized DiNP MetabolitesHuman UrineHPLC-MS/MS-0.05 - 0.1 µg/L researchgate.net
MCOPHuman UrineHPLC-MS/MS0.7 µg/L- nih.gov
MNPHuman UrineHPLC-MS/MS0.8 µg/L- nih.gov
DiNP MetabolitesWastewaterSPE-UPLC-MS/MS-0.079 - 4.4 ng/L researchgate.net

Table 1: Examples of Method Detection and Quantification Limits for DiNP Metabolites.

Addressing Laboratory Contamination and Background Levels

A significant challenge in the analysis of phthalates, including DiNP, is their ubiquitous presence in the laboratory environment, which can lead to sample contamination and artificially high background levels. nih.govnih.gov Phthalates are used as plasticizers in a vast array of common laboratory products, including tubing, pipette tips, vials, solvents, and even building materials like PVC flooring. cannabissciencetech.comeuropa.eu

Contamination can be introduced at multiple stages of the analytical process, from sample collection and storage to extraction and analysis. europa.eu For example, studies have found significant levels of phthalates in various grades of laboratory water and in analytical solvents. nih.govcannabissciencetech.com To mitigate this, rigorous quality control procedures are essential. These include:

Minimizing Plastics: Avoiding the use of plastic materials wherever possible and using pre-cleaned glassware for all sample handling and storage. cannabissciencetech.comeuropa.eu

Solvent and Reagent Blanks: Regularly analyzing procedural blanks (reagents processed in the same manner as samples) to monitor for background contamination. nih.goveuropa.eu Data is often corrected by subtracting the average blank concentration, and analytical batches may be rejected if blank levels are too high or variable. nih.gov

Laboratory Environment Control: Performing analyses in laboratories designed to be low in phthalates, for instance, by avoiding PVC flooring and other plastic construction materials. europa.eu

Careful Sample Handling: Using the original food packaging for sample storage when possible to avoid contamination from sampling containers. europa.eu

Despite these efforts, some phthalates like Di-n-butyl phthalate (DBP) and Di(2-ethylhexyl) phthalate (DEHP) are frequently detected in procedural blanks. nih.goveuropa.eu Consistent monitoring and strict adherence to protocols are therefore critical to generating reliable data for DiNP. nih.gov

Inter-laboratory Harmonization and Proficiency Testing

Ensuring that analytical results for DiNP are comparable across different laboratories is crucial for large-scale environmental monitoring, human biomonitoring programs, and regulatory compliance. nih.govnih.gov Inter-laboratory harmonization is achieved through proficiency testing (PT) programs and other external quality assessment schemes (EQAS). nih.govresearchgate.neteuropa.eu These programs involve distributing homogenous test materials to multiple laboratories to assess their analytical performance. nih.gov

Initiatives like the HBM4EU project have organized multi-round PT schemes for phthalate biomarkers in human urine, involving dozens of European laboratories. nih.gov Such programs have demonstrated an improvement in laboratory performance over time, with satisfactory performance rates reaching an average of 90% by the end of the program. nih.gov Similarly, the Children's Health Exposure Analysis Resource (CHEAR) program in the United States uses a multifaceted quality assurance approach that includes participation in PT programs, analysis of a common QC pool, and validation against standard reference materials to ensure harmonization among its network of laboratories. nih.gov

The harmonization of analytical procedures can significantly reduce the variability of results between laboratories. For example, an inter-laboratory comparison for Di-isodecyl phthalate (DIDP), a compound structurally similar to DiNP, found that the implementation of a harmonized standard operating procedure reduced the reproducibility standard deviation more than 2.5 times (from 37% to 14%) for samples at a concentration relevant to regulatory limits. europa.eu These exercises are vital for building a network of competent laboratories and ensuring the high quality and comparability of monitoring data for compounds like DiNP. nih.govnih.gov

Regulatory Frameworks and Academic Research Priorities for Isononyl Nonyl Phthalate

Environmental Risk Assessment Methodologies and Refinements

The environmental risk assessment of Isononyl Nonyl Phthalate (B1215562) (DINP) involves a structured approach to determine the potential for adverse effects on the environment. This process is crucial for establishing regulatory measures and is guided by methodologies that are continuously refined through scientific research.

Derivation and Application of Predicted Environmental Concentrations (PEC)

Predicted Environmental Concentrations (PEC) are theoretical calculations used to estimate the concentration of a substance that is likely to be found in various environmental compartments such as air, water, and soil. dmu.dk These estimations are a key component of environmental risk assessments.

The derivation of PEC for DINP considers various industrial release scenarios and usage patterns. For instance, models might simulate releases from a single facility where DINP is manufactured and incorporated into a resin, assuming a certain percentage of release over a specific period and factoring in the efficiency of sewage treatment plants. canada.ca

Data from industrial surveys and knowledge of the distribution of industrial discharges are used as inputs for these models. canada.ca For example, the total volume of DINP imported for industrial uses in Australia was reported to be between 1,000 to 9,999 tonnes in 2002 and approximately 600 tonnes in 2004. industrialchemicals.gov.au Such data are vital for calculating PEC values.

PEC values have been estimated for different environmental media near sources of DINP. In water, predicted concentrations have been noted to be around 1-8 µg/l near sites using DINP in products like paints, adhesives, sealants, and inks. greenfacts.org

It's important to note that the breakdown of DINP in the environment is often estimated using data from a related phthalate, Di(2-ethylhexyl) phthalate (DEHP), due to similarities in their chemical structure and behavior. greenfacts.org The estimated half-life for DINP is approximately 0.7 days in air, 50 days in surface water, 300 days in soil, and 3,000 days in sediment. greenfacts.org

Interactive Data Table: Estimated Half-life of DINP in Different Environmental Media

Environmental MediumEstimated Half-life
Air0.7 days
Surface Water50 days
Soil300 days
Sediment3,000 days

This table is based on estimations using data from the related phthalate, DEHP. greenfacts.org

Establishment of Predicted No Effect Concentrations (PNEC) for Environmental Media and Biota

The Predicted No Effect Concentration (PNEC) represents the concentration of a chemical below which adverse effects on the environment are not expected to occur. dmu.dk The establishment of PNEC values is a critical step in risk characterization, where the PEC is compared to the PNEC.

For DINP, laboratory tests on a variety of organisms have been conducted to determine its potential environmental effects. Studies on aquatic organisms (fish, invertebrates, algae), sediment dwellers, and even frog eggs have shown no adverse effects at concentrations up to the maximum amount of DINP that can be dissolved in water. greenfacts.org Consequently, for many of these aquatic organisms, a definitive PNEC could not be derived from these tests because no effects were observed. greenfacts.org

In soil, experiments on plants and earthworms at concentrations up to 10,000 mg/kg dry weight showed no adverse effects. greenfacts.org Based on these findings, a PNEC for soil (PNECsoil) has been proposed at 30 mg/kg dry weight for DINP. greenfacts.org

Regarding atmospheric effects, experiments with DINP in the air did not reveal any effects on plants. However, due to experimental limitations, a PNEC for the atmosphere could not be determined. greenfacts.org

The process of deriving PNEC values can be complex. For instance, in a study by Rhodes et al. (1995), the 21-day no-observed-effect concentration (NOEC) for a related phthalate was used to derive a PNEC for water. canada.ca It is also recommended that the most sensitive endpoints used to determine PNECs should not be based on a single toxicity test result but rather on the geometric mean of at least three test results to ensure reliability. nih.gov

Interactive Data Table: PNEC Values for DINP in Different Environmental Media

Environmental MediumPNEC ValueBasis of Derivation
WaterNot derived (no adverse effects observed) greenfacts.orgLaboratory tests on fish, invertebrates, algae, etc. greenfacts.org
Soil30 mg/kg dry weight greenfacts.orgLaboratory experiments on plants and earthworms. greenfacts.org
AtmosphereNot determined greenfacts.orgExperimental shortcomings in plant studies. greenfacts.org

Influence of Academic Research on Environmental Policy and Regulation

Academic research plays a pivotal role in shaping environmental policies and regulations for chemicals like DINP. Scientific studies provide the evidence base for regulatory decisions, from substance classification to the implementation of restrictions.

Case Studies of Research Impact on Substance Grouping and Prioritization

The regulation of phthalates has increasingly moved towards a group approach, influenced by scientific understanding of their cumulative effects. mst.dk This strategy aims to manage phthalates collectively rather than on a substance-by-substance basis. mst.dk

In Canada, the Phthalate Substance Grouping initiative was launched under the Chemicals Management Plan (CMP). canada.ca This grouping included 14 phthalates, including DINP, and was later expanded to consider an additional 14 phthalates to address the potential for cumulative risk. canada.ca The primary basis for this grouping from a health hazard perspective was a structure-activity relationship (SAR) analysis related to androgen insufficiency. publications.gc.ca From an ecological perspective, subgrouping was based on properties like log Kow and water solubility. publications.gc.ca

The European Union has also adopted a group approach. The European Food Safety Authority (EFSA) was asked by the European Commission to re-evaluate the health risks from plasticisers, including phthalates and their alternatives. europa.eu This led to a prioritization of substances for reassessment based on when their last risk assessment was conducted. europa.eu

These examples demonstrate how research into the similar toxicological profiles and exposure pathways of phthalates has directly influenced regulatory bodies to adopt a more holistic and precautionary group-based approach to their management.

Role of Scientific Committees in Regulatory Review Processes

Scientific committees are integral to the regulatory review process, providing independent expert advice on the scientific and technical aspects of chemical risk assessments. regulations.goveuropa.eu

In the European Union, several scientific committees play a crucial role. The European Chemicals Agency's (ECHA) Committee for Risk Assessment (RAC) provides opinions on the hazard classification of substances. plasticisers.org For instance, in 2018, the RAC concluded that DINP did not warrant classification for reprotoxic effects under the EU's Classification, Labelling and Packaging (CLP) regulation. plasticisers.org This decision was based on a thorough assessment of all relevant scientific data. plasticisers.org The Scientific Committee on Health, Environmental and Emerging Risks (SCHEER) provides guidance on the benefit-risk assessment of phthalates in medical devices. emergobyul.com

In the United States, the Environmental Protection Agency (EPA) relies on the Science Advisory Committee on Chemicals (SACC) for independent advice on risk assessments and methodologies under the Toxic Substances Control Act (TSCA). regulations.gov The SACC's peer review of draft risk evaluations for high-priority phthalates, including DINP, informs the EPA's final regulatory decisions. regulations.gov

These committees, composed of experts from various scientific disciplines, ensure that regulatory decisions are grounded in robust scientific evidence and a comprehensive understanding of the potential risks. regulations.goveuropa.eu

Identified Research Gaps and Future Academic Directions by Regulatory Bodies

Regulatory bodies, through their assessment processes, often identify areas where more research is needed to reduce uncertainties in risk assessments. These identified gaps guide future academic research priorities.

For phthalates, including DINP, a key area for future research is the assessment of cumulative risk from combined exposure to multiple phthalates. mst.dkfrontiersin.org The Danish EPA, for example, has highlighted the need to consider combination effects in their assessment of phthalates. mst.dk The HBM4EU initiative in Europe is exploring the possibility of undertaking cumulative risk assessments for phthalates to better protect human health from exposure to chemical mixtures. env-health.org

Another identified research need is to improve the understanding of human exposure to phthalates and their substitutes. env-health.org The HBM4EU project aims to harmonize human biomonitoring across Europe to get a clearer picture of exposure levels, particularly in vulnerable populations. env-health.orgmdpi.com

Furthermore, there is a recognized need for more data on the potential alternatives to regulated phthalates to ensure that substitutes are indeed safer. emergobyul.comineris.fr The SCHEER has noted a considerable lack of data for the benefit-risk assessment of potential alternatives for use in medical devices. ineris.fr

Regulatory bodies like the EPA also continuously seek to refine their risk evaluation methodologies. The EPA's draft risk evaluation for DINP is part of an ongoing process to assess and manage the risks of high-priority chemicals, with a commitment to move to risk management if unreasonable risks are identified. federalregister.gov

The ongoing dialogue between regulatory agencies and the scientific community is essential for addressing these research gaps and ensuring that environmental and health protections are based on the most current and comprehensive scientific knowledge.

Refinement of Environmental Exposure Modeling

Accurately quantifying human and environmental exposure to DINP is a critical area of research, with two primary methodologies being employed and refined: indirect exposure modeling and biomonitoring. tandfonline.com

Indirect exposure models estimate intake by measuring the concentration of DINP in various environmental media—such as food, water, air, and dust—and combining this with data on human intake rates for each medium. tandfonline.com For adults, ingestion of food is considered the predominant pathway of exposure, although incidental ingestion of dust is also a significant contributor. tandfonline.comnih.gov Studies have documented the presence of DINP in indoor dust at significant concentrations. tandfonline.com Modeling has shown that for young children, the daily intake of phthalates from dust can be substantially higher than for adults, with ingestion being a more significant route than inhalation. researchgate.net

Biomonitoring, on the other hand, involves the direct measurement of DINP metabolites in human biological samples, typically urine. tandfonline.comresearchgate.net This method provides a measure of the actual internal dose absorbed by the body from all exposure sources combined. tandfonline.com In humans, DINP is rapidly metabolized to its monoester, mono-iso-nonylphthalate (MINP), and then further transformed into oxidative metabolites such as hydroxy-MINP (OH-MINP), oxo-MINP (oxo-MINP), and carboxy-MINP (carboxy-MINP), which are then excreted. cpsc.gov

A comparison of the two methods reveals that they generally agree within an order of magnitude, but discrepancies can arise. tandfonline.com These differences can be attributed to uncertainties in accounting for all consumer product uses, variations in absorption rates, regional differences, and temporal changes in product formulations. tandfonline.com For higher molecular weight phthalates like DINP, either indirect or biomarker methods are considered suitable. tandfonline.com However, the indirect methods are particularly useful for identifying specific sources of exposure, while biomonitoring provides a more integrated picture of total exposure. tandfonline.com The CSTEE has highlighted the need for better characterization of risks to humans via environmental exposure, which underscores the importance of refining these models. greenfacts.org

Table 2: Comparison of Exposure Assessment Methods for DINP
MethodologyDescriptionAdvantagesLimitations
Indirect Exposure ModelingEstimates intake based on DINP concentrations in environmental media (air, water, food, dust) and human activity patterns. tandfonline.comUseful for identifying specific sources and pathways of exposure. tandfonline.comSubject to uncertainties in source data, intake rates, and absorption factors. tandfonline.com May not capture all exposure sources. tandfonline.com
BiomonitoringMeasures DINP metabolites (e.g., MINP, OH-MINP) in human samples like urine to determine internal dose. researchgate.netcpsc.govQuantifies total absorbed dose from all exposure routes. tandfonline.com Reflects actual internal exposure.Does not identify the specific sources of exposure. tandfonline.com Requires understanding of toxicokinetics (metabolism and excretion). cpsc.gov

Development of More Robust Ecotoxicological Endpoints

The development of more robust ecotoxicological endpoints is essential for accurately assessing the risks posed by DINP. An endpoint is a specific adverse effect used as a measure of toxicity in scientific studies. For DINP, the primary target organs identified in repeated-dose oral exposure studies across several species are the liver and kidneys. industrialchemicals.gov.au

In regulatory risk assessments, the No-Observed-Adverse-Effect Level (NOAEL) is a key endpoint. A significant point of discussion in the European Union's risk assessment of DINP was the selection of the most appropriate NOAEL. The EU's Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE) initially preferred a NOAEL based on a liver effect called spongiosis hepatis, observed in aging rats. cpsc.gov However, subsequent research provided evidence that this specific lesion is a spontaneous degenerative change in aging rats that does not have a human equivalent, making it irrelevant for assessing risk to humans, particularly children. cpsc.gov

Consequently, the NOAEL of 88 mg/kg body weight/day, derived from a study showing liver and kidney weight increases in rats, has been widely accepted for regulatory purposes and risk characterization. cpsc.govindustrialchemicals.gov.aucpsc.gov This value is considered a better representation of the threshold for adverse effects. cpsc.gov Standard laboratory tests on aquatic and terrestrial species have generally shown a low hazard potential for DINP, with no adverse effects on survival, growth, or reproduction observed at concentrations up to its solubility limits. canada.ca

Despite the consensus on the NOAEL for systemic toxicity, there is a recognized need to refine ecotoxicological assessments further. The CSTEE has pointed out the need for more reliable information for estimating Predicted No Effect Concentrations (PNECs) for terrestrial organisms and for modeling the potential concentration of DINP up the food chain. greenfacts.org This indicates a research priority aimed at developing more sensitive and relevant endpoints that can capture the full spectrum of potential ecological impacts, moving beyond standard laboratory toxicity tests to better reflect real-world environmental conditions and exposure scenarios.

Table 3: Selected Toxicological Endpoints for DINP
Study Type / EndpointValueSpeciesObserved EffectsReference
Repeated Dose Toxicity (NOAEL)15 mg/kg/dayRat (male)Basis for LOAEL of 152 mg/kg/day based on liver/kidney weight increases. cpsc.gov cpsc.gov
Repeated Dose Toxicity (NOAEL)18 mg/kg/dayRat (female)Basis for LOAEL of 152 mg/kg/day based on liver/kidney weight increases. cpsc.gov cpsc.gov
Systemic Toxicity (NOAEL)88 mg/kg bw/dayRatAccepted regulatory endpoint based on liver and kidney effects. cpsc.govindustrialchemicals.gov.aucpsc.gov cpsc.govindustrialchemicals.gov.aucpsc.gov
Chronic Toxicity (NOAEL)88.3 mg/kg bw/d (males), 108.6 mg/kg bw/d (females)RatSystemic toxicity in a 2-year dietary study. cpsc.govcpsc.gov cpsc.govcpsc.gov

Emerging Research Frontiers in Isononyl Nonyl Phthalate Environmental Science

Development of Novel Bioremediation and Abatement Strategies

The widespread use of diisononyl phthalate (B1215562) (DINP), a primary plasticizer, has led to its ubiquitous presence in the environment, prompting research into effective remediation techniques. epa.govoup.com Novel bioremediation and abatement strategies are at the forefront of this research, offering promising and environmentally friendly solutions.

Advanced Wastewater Treatment Technologies

Conventional wastewater treatment plants (WWTPs) can remove a significant portion of organic matter through biological processes. epa.gov However, the complete removal of persistent organic pollutants like DINP often requires more advanced methods. bioline.org.brresearchgate.net Aerobic treatment processes have been shown to be generally effective at degrading DINP. nih.gov

Advanced Oxidation Processes (AOPs) are a key area of research for the degradation of recalcitrant organic compounds. mdpi.com These technologies utilize highly reactive oxygen species to break down complex molecules like DINP. mdpi.com Techniques such as photocatalysis, sonophotolysis, and sonophotocatalysis are being explored for their efficiency in degrading organic pollutants. mdpi.com While specific studies focusing solely on DINP are emerging, the principles of AOPs suggest their potential for effective DINP removal.

Other advanced treatment methods include the use of activated carbon for adsorption and membrane filtration, which can physically separate pollutants from water. epa.gov The combination of biological and advanced treatment processes in an integrated system is a promising approach to enhance the removal efficiency of DINP from wastewater. researchgate.net

Phytoremediation and Bioaugmentation Approaches

Bioremediation leverages the metabolic capabilities of living organisms to break down pollutants. mdpi.com This can be a cost-effective and sustainable approach to cleaning up contaminated environments. researchgate.net

Bioaugmentation involves the introduction of specific microorganisms or microbial consortia with the ability to degrade a target pollutant. nih.gov Research has identified bacterial consortia capable of degrading DINP. repositorioinstitucional.mx For instance, a consortium including Serratia sp., Methylobacillus sp., Achromobacter sp., Pseudomonas sp., Stenotrophomonas sp., Methyloversatilis sp., Delftia sp. and Brevundimonas sp. demonstrated the ability to biodegrade 99% of DINP at a concentration of 500 mg/L under optimal conditions. repositorioinstitucional.mx The degradation process was found to follow first-order kinetics with a half-life of 12.76 hours. repositorioinstitucional.mx The primary degradation pathway involves de-esterification and β-oxidation. repositorioinstitucional.mxrepositorioinstitucional.mx Studies on other phthalates, such as di-n-butyl phthalate (DBP), have also shown that bioaugmentation can significantly enhance removal efficiency in sequencing batch reactors. bioline.org.br

Phytoremediation utilizes plants to remove, degrade, or contain environmental contaminants. mdpi.comfrontiersin.org While specific research on the phytoremediation of DINP is an emerging field, the principles of this technology suggest its potential. Plants can absorb pollutants from the soil and water, and through their metabolic processes, can break them down into less toxic substances. frontiersin.org The synergistic relationship between plants and rhizospheric microorganisms can further enhance the degradation of organic pollutants. frontiersin.org

Bacterial Strains Involved in Phthalate Degradation

PhthalateBacterial Species/ConsortiaDegradation EfficiencyReference
Diisononyl phthalate (DINP)Consortium including Serratia sp., Methylobacillus sp., Achromobacter sp., Pseudomonas sp., and others99% at 500 mg/L repositorioinstitucional.mx
Di-n-butyl phthalate (DBP)Micrococcus sp. (bioaugmentation)~85% removal efficiency bioline.org.br

Multi-Omics Approaches in Ecotoxicology

Multi-omics approaches, which integrate data from genomics, proteomics, metabolomics, and epigenomics, are providing unprecedented insights into the ecotoxicological effects of environmental contaminants like DINP. researchgate.net These powerful tools allow for a more holistic understanding of the molecular mechanisms of toxicity. nih.gov

Proteogenomics and Metabolomics in Non-Human Organisms

Proteogenomics , the integration of proteomics with genomics, helps in identifying and characterizing proteins that are altered in response to toxicant exposure. In the context of DINP, studies have begun to explore its impact on the proteome of various organisms. For example, dietary exposure to DINP in gilthead sea bream led to decreased muscle protein and an upregulation of enzymes involved in protein breakdown. epa.gov

Metabolomics is the comprehensive study of metabolites within a biological system and provides a snapshot of the metabolic state. researchgate.net It is a valuable tool for identifying biomarkers of exposure and effect. researchgate.net Metabolomic studies have shown that DINP exposure can disrupt metabolic activity. epa.gov For instance, research on zebrafish has indicated that DINP can affect the endocannabinoid system and lipid metabolism in the liver and brain. oup.comwiley.com In rats, untargeted metabolomics has been used to identify potential exposure markers for DINP in urine and hair. semanticscholar.orgresearchgate.net

Identified Metabolites and Proteins Altered by DINP Exposure

OrganismOmics ApproachKey FindingsReference
Gilthead sea breamProteomicsDecreased muscle protein, upregulated catabolic enzymes epa.gov
ZebrafishMetabolomicsAlterations in the endocannabinoid system and lipid metabolism oup.comwiley.com
RatMetabolomicsIdentification of urinary and hair metabolites as exposure markers semanticscholar.orgresearchgate.net

Comparative Ecotoxicology and Species Sensitivity Distribution Modeling

Understanding the varying sensitivity of different species to a chemical is crucial for a comprehensive environmental risk assessment.

Comparative ecotoxicology examines the toxic effects of a substance across a range of different species. wiley.com For DINP, experimental data is available for a variety of aquatic organisms, including five fish species, one amphibian species, five aquatic invertebrate species, and two algal species. epa.gov Generally, standard laboratory tests suggest that DINP has a low hazard potential in aquatic species, with few adverse effects observed on survival, growth, or reproduction at concentrations up to its solubility limit. epa.gov In terrestrial ecosystems, a study on earthworms found no hazards at high soil concentrations. epa.gov

Species Sensitivity Distribution (SSD) is a statistical modeling approach used to estimate the concentration of a chemical that will protect a certain percentage of species in an ecosystem. gov.bc.caepa.govecoshape.org This method utilizes toxicity data from multiple species to create a distribution of sensitivities. gov.bc.ca The output, often expressed as a Hazard Concentration for a certain percentage of species (e.g., HC5), provides a scientifically-based value for setting environmental quality guidelines. gov.bc.ca While specific SSD models for DINP are being developed, the approach is recognized as a robust tool for ecological risk assessment. epa.govcanada.ca The U.S. Environmental Protection Agency (EPA) has evaluated the available data for DINP to support such assessments. epa.gov

Toxicity Data for DINP in Aquatic Organisms

Taxonomic GroupNumber of Species Tested (Acute Exposure)General FindingReference
Fish5Low hazard potential epa.gov
Amphibians1Low hazard potential epa.gov
Aquatic Invertebrates5Low hazard potential epa.gov
Algae2Low hazard potential epa.gov

Long-Term Ecological Monitoring and Trend Analysis

Long-term ecological monitoring is fundamental to understanding the environmental persistence, pervasiveness, and impact of industrial chemicals like isononyl nonyl phthalate (DiNP). For DiNP, monitoring efforts are particularly critical as it has been widely adopted as a replacement for other phthalates, such as di(2-ethylhexyl) phthalate (DEHP), following regulatory restrictions. acs.orgnih.govkb.se This has led to distinct shifts in environmental and human exposure profiles, which can only be tracked through sustained monitoring programs.

Comprehensive monitoring frameworks are designed to detect long-term trends in key attributes of ecosystem health, including the presence and concentration of chemical contaminants. researchgate.netmdpi.com Studies tracking plasticizer levels over time have revealed a clear trend: as the use of regulated phthalates like DEHP has declined, the environmental presence and human exposure levels of their replacements, including DiNP, have increased. nih.govkb.seresearchgate.net

A notable example is the Swedish SELMA study, which analyzed urinary biomarkers in pregnant women between 2007 and 2010. The research showed a significant decrease in the metabolites of DEHP, concurrent with a significant increase in the metabolites of DiNP. nih.govkb.se This indicates a rapid shift in human exposure reflecting changes in industrial production and use. nih.govkb.se Similar trends have been observed in other regions; for instance, DEHP exposure has declined in the United States since 2005, while DiNP exposure has risen. researchgate.net These findings underscore that as older, well-studied chemicals are phased out, their replacements can become new widespread contaminants. nih.gov

The ubiquitous presence of DiNP and other alternative plasticizers in samples from surface sediments to consumer products and human urine signifies widespread environmental contamination. acs.org The challenge in monitoring is compounded by the complexity of DiNP, which is a mixture of various isomers, leading to a range of oxidative metabolites that must be tracked. industrialchemicals.gov.au Long-term monitoring is therefore essential not only to quantify the extent of DiNP contamination but also to evaluate the real-world consequences of regulatory actions and industrial shifts from one plasticizer to another. nih.gov

Table 1: Trends in Environmental and Human Biomonitoring Levels of this compound (DiNP) and Predecessor Phthalates

Region/StudyTime PeriodTrend for DEHPTrend for DiNPSource
Sweden (SELMA Study)2007-2010Decreasing levels of urinary metabolitesIncreasing levels of urinary metabolites nih.govkb.se
United StatesPost-2005Decreasing exposureIncreasing exposure researchgate.net
ChinaSince 2000Increasing exposureData indicates rising use as a DEHP replacement researchgate.net
Korea (Sediment Cores)Undated historical analysisPredominant historical phthalateDetected alongside other alternatives, indicating more recent introduction acs.org

Sustainable Alternatives and the Challenge of "Regrettable Substitution" in Plasticizer Design

The replacement of hazardous chemicals with alternatives that later prove to be similarly or differently harmful is a phenomenon known as "regrettable substitution". acs.orgnih.gov This issue is a significant challenge in the chemical industry, with historical examples including the replacement of the toxic chemical DDT with other harmful substances like organophosphates and the substitution of Bisphenol A (BPA) with other bisphenols (e.g., BPS) that were subsequently found to have similar endocrine-disrupting properties. acs.orgkinampark.com

In the context of plasticizers, the restriction of compounds like DEHP due to health concerns has driven the mass production of alternatives, including DiNP. acs.orgkinampark.com However, this shift often occurs without a complete understanding of the toxicological profiles of the replacement chemicals. acs.orgkinampark.com This creates a risk of a regrettable substitution scenario, where one problematic phthalate is simply replaced by another that may pose its own set of ecological and health risks. acs.org Indeed, some alternative plasticizers, such as diisononyl cyclohexane-1,2 dicarboxylate (DINCH) and certain phosphate (B84403) esters, have already shown potential for toxicity, including DNA damage and metabolic toxicity. acs.orgresearchgate.net

The development of truly sustainable alternatives requires a proactive approach guided by the principles of green chemistry. mdpi.com This involves designing chemicals to be less hazardous and to degrade safely in the environment from the very beginning of the design process. mdpi.commdpi.com The goal is to innovate by eliminating the hazard itself, rather than just replacing a known hazardous substance with a poorly studied one. nih.gov This can be achieved by focusing on key properties such as low toxicity, high biodegradability, and low potential to leach from products. mdpi.commdpi.com

Several classes of alternative plasticizers are being explored, each with varying profiles of performance and safety. acs.orgrsc.orgpishrochem.com These include bio-based plasticizers derived from renewable sources like vegetable oils, which can reduce the carbon footprint of products. pishrochem.com However, even alternatives marketed as safer require thorough toxicological assessment to avoid future regrets. pishrochem.com For example, DINCH is marketed for sensitive applications and is considered a safe alternative by some, while other research points to potential toxicity. acs.orgpishrochem.com Ultimately, preventing regrettable substitutions requires a holistic approach that combines predictive toxicology, life-cycle assessment, and a commitment to designing inherently safer molecules. mdpi.comresearchgate.net

Table 2: Examples of Alternative Plasticizers to this compound

Alternative ClassSpecific Example(s)Summary of StatusSource
TerephthalatesDi(2-ethylhexyl) terephthalate (B1205515) (DEHT or DOTP)A structural isomer of DEHP, widely used as a replacement. Considered safer by some but suspected by others as a potential endocrine disruptor. acs.orgresearchgate.netthesuntek.com
CyclohexanoatesDiisononyl cyclohexane-1,2-dicarboxylate (DINCH)Marketed for sensitive applications like toys and medical devices; has undergone extensive assessment but some studies show potential for cytotoxicity and DNA damage. acs.orgresearchgate.netpishrochem.com
Citrate (B86180) EstersAcetyl tributyl citrate (ATBC), Triethyl citrateDerived from citric acid, biodegradable. Considered safe for food packaging but some studies indicate potential for ovarian toxicity and endocrine disruption. acs.orgresearchgate.netpishrochem.com
Bio-based (Vegetable Oil Derivatives)Epoxidized soybean oil (ESBO), Castor-oil-mono-hydrogenated acetate (B1210297) (COMGHA)Renewable, bio-based, and low volatility. Generally regarded as potentially safer or "least toxic" alternatives. acs.orgresearchgate.netpishrochem.com
BenzoatesDiethylene glycol dibenzoate (DEGDB)Used as an alternative plasticizer, but there is a significant lack of available toxicological data. acs.orgresearchgate.net
AdipatesBis(2-ethylhexyl) adipate (B1204190) (DEHA)Functions well at low temperatures. Some studies show potential for toxicity in aquatic species. researchgate.netrsc.org
TrimellitatesTris(2-ethylhexyl) trimellitate (TOTM)A common alternative plasticizer. Some studies have noted potential for cell toxicity and estrogenic activity. acs.orgresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.